H-d-beta-hophe(4-cl)-oh.hcl
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-4-(4-chlorophenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVXCDYJZZWKMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: H-d-beta-hophe(4-cl)-oh.hcl ( (R)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-d-beta-hophe(4-cl)-oh.hcl, chemically known as (R)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride, is a para-chlorinated derivative of β-phenylalanine. This technical guide provides a comprehensive overview of its chemical properties, biological activity as a GABAB receptor antagonist, and relevant experimental protocols. This compound is a valuable tool for neuroscience research, particularly in the study of GABAergic neurotransmission and its role in various physiological and pathological processes.
Chemical Properties
(R)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride is a chiral molecule. The quantitative data available for the free base and related compounds are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H11Cl2NO2 | N/A |
| Molecular Weight | 236.10 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Chirality | (R)-enantiomer | N/A |
| Synonyms | H-D-beta-Homophenylalanine(4-Cl)-OH HCl, (R)-3-Amino-3-(4-chlorophenyl)propanoic acid HCl | N/A |
Biological Activity
The racemic mixture of 3-amino-3-(4-chlorophenyl)propanoic acid has been identified as a weak but specific antagonist of the GABAB receptor.[1][2]
Quantitative Biological Data
The antagonist potency is expressed by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
| Parameter | Value | Assay System | Source |
| pA2 (racemic) | 3.5 | Guinea pig ileum | [1][2] |
Note: Biological data for the pure (R)-enantiomer (this compound) is not currently available in the public domain. The activity of individual enantiomers can vary significantly.
Mechanism of Action & Signaling Pathway
As a GABAB receptor antagonist, (R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride competitively binds to the GABAB receptor, preventing the endogenous ligand GABA from binding and activating the receptor.[3] This blockade inhibits the downstream signaling cascade typically initiated by GABAB receptor activation.
GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the central nervous system.[3] Their activation leads to the inhibition of adenylyl cyclase and the regulation of ion channels, resulting in neuronal hyperpolarization and reduced excitability.[3] By blocking these receptors, antagonists like this compound can increase neuronal excitability and modulate the release of excitatory neurotransmitters such as glutamate.[3]
Visualized Signaling Pathway
Caption: GABAB Receptor Antagonist Signaling Pathway.
Experimental Protocols
Synthesis of racemic 3-Amino-3-(4-chlorophenyl)propanoic acid[4]
This protocol describes a general method for the synthesis of the racemic compound. Enantioselective synthesis or chiral separation would be required to obtain the pure (R)-enantiomer.
Materials:
-
p-Chlorobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
Procedure:
-
A suspension of p-chlorobenzaldehyde (40.0 mmol), malonic acid (40.0 mmol), and ammonium acetate (52.0 mmol) in ethanol is prepared.
-
The mixture is heated under reflux for several hours.
-
The reaction mixture is then cooled, and the resulting white precipitate is filtered off.
-
The precipitate is washed with cold ethanol.
-
After drying under reduced pressure, the crude racemic 3-amino-3-(4-chlorophenyl)propanoic acid is obtained as a colorless solid.
Determination of pA2 in Guinea Pig Ileum[1]
This protocol outlines the general procedure for determining the antagonist potency at the GABAB receptor using an isolated tissue bath preparation.
Experimental Workflow:
Caption: Workflow for pA2 Determination.
Procedure:
-
Isolate a segment of the terminal ileum from a guinea pig and place it in a modified Krebs solution.
-
Prepare longitudinal muscle strips and mount them in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer to record contractions.
-
Allow the preparation to equilibrate for a set period.
-
Generate a cumulative concentration-response curve for the GABAB agonist (e.g., GABA or baclofen) to establish a control response.
-
After washing the tissue and allowing it to return to baseline, incubate the preparation with a known concentration of this compound for a sufficient time to reach equilibrium.
-
In the presence of the antagonist, re-determine the concentration-response curve for the agonist.
-
Repeat this procedure with at least two other concentrations of the antagonist.
-
Calculate the dose-ratios for each antagonist concentration.
-
Construct a Schild plot by plotting the log of (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value.
Conclusion
This compound is a specific antagonist of the GABAB receptor. While quantitative data for the pure (R)-enantiomer is limited, the racemic mixture demonstrates weak antagonism. The provided synthesis and pharmacological evaluation protocols offer a foundation for further investigation of this compound's properties and its potential as a research tool in the field of neuroscience and drug development. Further studies are warranted to elucidate the specific activity of the (R)-enantiomer and its potential therapeutic applications.
References
H-d-beta-hophe(4-cl)-oh.hcl CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of H-D-β-HPhe(4-Cl)-OH·HCl, a non-natural amino acid increasingly utilized in peptide-based drug discovery and development. The document details the compound's chemical properties, including its CAS number and molecular weight, and presents a summary of its primary applications. A significant focus is placed on its role as a building block in the solid-phase peptide synthesis (SPPS) of novel therapeutic agents, particularly as a component of dipeptidyl peptidase-4 (DPP-4) inhibitors. This guide furnishes detailed experimental protocols for the incorporation of this amino acid into a peptide chain and for a representative biochemical assay to evaluate the inhibitory activity of the resulting peptide. Furthermore, a diagram of the relevant DPP-4 signaling pathway is provided to contextualize its mechanism of action.
Compound Identification and Properties
H-D-β-HPhe(4-Cl)-OH·HCl is the hydrochloride salt of (R)-3-Amino-4-(4-chlorophenyl)butanoic acid. The "D-β-HPhe" nomenclature indicates the D-configuration at the alpha-carbon and its classification as a beta-homophenylalanine derivative, meaning the amino group is on the beta-carbon relative to the carboxyl group, and there is an additional methylene group in the side chain compared to phenylalanine. The "(4-Cl)" specifies a chlorine atom at the para-position of the phenyl ring.
| Property | Value | Reference |
| Chemical Name | (R)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride | |
| Common Name | H-D-β-HPhe(4-Cl)-OH·HCl | |
| CAS Number | 331763-59-8 | [1] |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | |
| Molecular Weight | 250.12 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥95% | [1] |
Applications in Research and Drug Development
H-D-β-HPhe(4-Cl)-OH·HCl and its derivatives are primarily employed as specialized building blocks in the synthesis of peptides and peptidomimetics. The incorporation of this non-natural amino acid can impart unique conformational constraints, enhance metabolic stability, and modulate the biological activity of the resulting peptide.
Key application areas include:
-
Peptide Synthesis: It serves as a crucial component in solid-phase peptide synthesis (SPPS) to create novel peptides with tailored properties.
-
Drug Development: A significant application is in the development of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), which are important targets in the treatment of type 2 diabetes. The 4-chlorophenyl moiety can engage in specific interactions within the enzyme's active site, contributing to the inhibitory potency of the peptide.
-
Biochemical Research: Peptides containing this amino acid are valuable tools for studying protein-protein interactions and enzyme kinetics. The chlorine substitution can serve as a probe to understand the impact of halogenation on biological activity.
Experimental Protocols
Asymmetric Synthesis of (R)-3-Amino-4-(4-chlorophenyl)butanoic acid
While a specific, detailed protocol for the hydrochloride salt was not found in the reviewed literature, a general and widely adopted method for the asymmetric synthesis of chiral β-amino acids involves the stereoselective hydrogenation of a prochiral β-amino acrylic acid derivative. This process typically utilizes a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, to achieve high enantioselectivity. Another common approach is the transformation of a chiral precursor, such as L-aspartic acid, through a series of stereochemically controlled reactions, including the formation and regioselective opening of an aziridine ring.
Incorporation into a Peptide using Solid-Phase Peptide Synthesis (Fmoc-based)
This protocol outlines the manual incorporation of the Fmoc-protected form of the title amino acid, Fmoc-D-β-HPhe(4-Cl)-OH, into a growing peptide chain on a solid support.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-D-β-HPhe(4-Cl)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM, Methanol (MeOH)
-
Capping solution: Acetic anhydride/DIPEA/DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-D-β-HPhe(4-Cl)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless to yellowish beads) indicates a complete reaction.
-
Capping (Optional but Recommended): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Biochemical Assay: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of a peptide containing H-D-β-HPhe(4-Cl)-OH against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5) containing a detergent like Triton X-100.
-
Peptide inhibitor synthesized with H-D-β-HPhe(4-Cl)-OH, dissolved in an appropriate solvent (e.g., DMSO).
-
Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the synthetic peptide inhibitor and the positive control in DMSO.
-
Create a series of dilutions of the inhibitor and control in the assay buffer to generate a dose-response curve.
-
Prepare a working solution of the DPP-4 enzyme in the assay buffer.
-
Prepare a working solution of the H-Gly-Pro-AMC substrate in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add DPP-4 enzyme solution and the solvent used for the inhibitor (e.g., DMSO).
-
Inhibitor wells: Add DPP-4 enzyme solution and the various dilutions of the synthetic peptide inhibitor.
-
Positive control wells: Add DPP-4 enzyme solution and the various dilutions of the known DPP-4 inhibitor.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the H-Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence intensity every 1-2 minutes for a period of 15-30 minutes using a fluorescence plate reader.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Signaling Pathway and Visualization
H-D-β-HPhe(4-Cl)-OH·HCl is a component of synthetic peptides designed to inhibit Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and reduced glucagon release in a glucose-dependent manner.
Conclusion
H-D-β-HPhe(4-Cl)-OH·HCl is a valuable and versatile building block for the synthesis of peptidomimetics with significant therapeutic potential. Its unique structural features allow for the creation of peptides with enhanced stability and potent inhibitory activity against key enzymatic targets like DPP-4. The experimental protocols and pathway information provided in this guide serve as a foundational resource for researchers engaged in the design and development of novel peptide-based therapeutics.
References
Synthesis of H-d-beta-hophe(4-cl)-oh.hcl
An in-depth technical guide on the synthesis of H-d-beta-hophe(4-cl)-oh.hcl, which is the hydrochloride salt of D-3-amino-3-(4-chlorophenyl)propanoic acid, is provided below. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of a common synthetic pathway, experimental protocols, and relevant data.
Introduction
D-3-amino-3-(4-chlorophenyl)propanoic acid, a β-amino acid derivative, is a chiral building block of interest in medicinal chemistry due to its presence in various biologically active compounds. Its synthesis is a multi-step process that requires careful control of stereochemistry. The following sections detail a common and effective method for its preparation.
Synthetic Pathway Overview
The synthesis of D-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride typically starts from 4-chlorobenzaldehyde. A key step in this pathway is the asymmetric synthesis to establish the desired stereocenter. One well-established method involves a Mannich-type reaction using a chiral auxiliary or a chiral catalyst. An alternative, and often more direct route, is the enzymatic resolution of a racemic mixture.
This guide will focus on a synthetic route involving the following key transformations:
-
Condensation: Reaction of 4-chlorobenzaldehyde with malonic acid to form 4-chlorocinnamic acid.
-
Amine Addition: Introduction of a chiral amine to the α,β-unsaturated acid to form a diastereomeric salt.
-
Resolution and Hydrolysis: Separation of the desired diastereomer and subsequent hydrolysis to yield the target β-amino acid.
-
Salt Formation: Conversion of the final product to its hydrochloride salt.
Experimental Protocols
Synthesis of 4-Chlorocinnamic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 14.0 g (0.1 mol) of 4-chlorobenzaldehyde and 12.5 g (0.12 mol) of malonic acid in 50 mL of pyridine.
-
Catalyst Addition: Add 1 mL of piperidine as a catalyst.
-
Reaction: Heat the mixture at reflux for 4 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into a mixture of 100 mL of concentrated hydrochloric acid and 100 g of crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chlorocinnamic acid.
Chiral Resolution and Synthesis of D-3-amino-3-(4-chlorophenyl)propanoic acid
-
Ammonia Addition: In a pressure vessel, suspend 18.2 g (0.1 mol) of 4-chlorocinnamic acid in 100 mL of 28% aqueous ammonia.
-
Enzymatic Reaction: Add 500 mg of a suitable ammonia lyase enzyme.
-
Reaction: Stir the mixture at 30°C for 24-48 hours. The progress of the reaction should be monitored by HPLC.
-
Enzyme Removal: Once the reaction is complete, remove the enzyme by centrifugation or filtration.
-
Isolation: Acidify the supernatant to pH 5-6 with hydrochloric acid to precipitate the product. Collect the solid by filtration, wash with cold water, and then with a small amount of ethanol.
-
Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure D-3-amino-3-(4-chlorophenyl)propanoic acid.
Formation of the Hydrochloride Salt
-
Dissolution: Suspend the purified D-3-amino-3-(4-chlorophenyl)propanoic acid in a minimal amount of ethanol.
-
Acidification: Bubble dry hydrogen chloride gas through the suspension or add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be completed by the addition of diethyl ether.
-
Isolation: Collect the white solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the described synthetic pathway. The values can vary based on the specific reaction conditions and the scale of the synthesis.
| Step | Product | Starting Material | Typical Yield (%) | Purity (HPLC) (%) |
| Knoevenagel Condensation | 4-Chlorocinnamic Acid | 4-Chlorobenzaldehyde | 85-95 | >98 |
| Enzymatic Amination & Resolution | D-3-amino-3-(4-chlorophenyl)propanoic acid | 4-Chlorocinnamic Acid | 40-48 | >99 |
| Hydrochloride Salt Formation | This compound | The free amino acid | >95 | >99 |
Visualized Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Relevant Signaling Pathways
While the direct signaling pathways for this compound are not extensively documented in public literature, β-amino acids and their derivatives are known to interact with various biological targets. For instance, they can act as GABA receptor agonists or antagonists, or they can be incorporated into peptides to create peptidomimetics with altered pharmacological properties. The 4-chloro substitution on the phenyl ring can enhance binding affinity to specific protein targets through halogen bonding.
A hypothetical interaction of a β-amino acid with a G-protein coupled receptor (GPCR) like the GABA-B receptor is depicted below.
Caption: Hypothetical interaction with a GPCR signaling pathway.
Potential Mechanisms of Action of H-d-beta-hophe(4-cl)-oh.hcl: An In-depth Technical Guide
Disclaimer: Due to the limited availability of specific scientific literature on H-d-beta-hophe(4-cl)-oh.hcl, this document provides a detailed overview of the potential mechanisms of action based on its structural class as a substituted β-homophenylalanine derivative. The information presented herein is extrapolated from studies on structurally related compounds and should be considered as a guide for research and drug development professionals.
Introduction
This compound, or (S)-3-Amino-4-(4-chlorophenyl)butyric acid hydrochloride, is a chiral β-amino acid derivative. Its structure, featuring a chlorinated phenyl group, suggests potential interactions with biological systems, particularly in the realms of metabolic regulation and neurotransmission. This guide explores two primary putative mechanisms of action for this class of compounds: inhibition of dipeptidyl peptidase-4 (DPP-4) and modulation of central nervous system (CNS) pathways, including potential interactions with neurotransmitter systems.
Putative Mechanism 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Several studies have identified β-homophenylalanine derivatives as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[2] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, making it a validated therapeutic target for type 2 diabetes.[1][2]
Quantitative Data on DPP-4 Inhibition by β-Homophenylalanine Derivatives
While specific IC50 values for this compound are not available in the public domain, research on analogous compounds provides insight into the potential potency of this structural class.
| Compound Class | Modification | DPP-4 IC50 (nM) | Reference |
| β-aminoacyl proline lead compound | - | Potent (specific value not stated) | [2] |
| Thiazolidide derivative of β-aminoacyl proline | - | Equipotent to lead | [2] |
| 2,5-difluoro β-homophenylalanine analogue | Fluorination on phenyl ring | 270 | [2][3] |
| 2,4,5-trifluoro β-homophenylalanine analogue | Fluorination on phenyl ring | 119 | [2][3] |
| Fused β-homophenylalanine derivatives | Various fused ring systems | Excellent inhibitory activities (specific values for multiple compounds reported in source) | [1] |
| Highly polar β-homophenylalanine derivatives | Introduction of polar moieties | Effective for nonsystemic intestine-targeted inhibition | [4] |
Signaling Pathway: DPP-4 Inhibition
Caption: Potential mechanism of this compound as a DPP-4 inhibitor.
Experimental Protocols: DPP-4 Inhibition Assay
A standard experimental workflow to determine the DPP-4 inhibitory activity of a compound like this compound would involve an in vitro enzymatic assay.
Caption: Experimental workflow for in vitro DPP-4 inhibition assay.
Putative Mechanism 2: Modulation of Central Nervous System (CNS) Activity
The structural similarity of β-homophenylalanine derivatives to neurotransmitters and other neuroactive molecules suggests a potential for CNS activity. Specifically, the chlorinated phenyl ring is a feature found in known CNS-active drugs like Baclofen, a GABAB receptor agonist.[5]
Interaction with Neurotransmitter Systems
Research on related compounds suggests that β-amino acid derivatives can have neuroprotective effects and modulate neurotransmitter systems.[6] For instance, (R)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride is noted for its potential in treating neurodegenerative diseases by modulating the glutamatergic system.[6]
The general class of β-amino acids can also influence the central nervous system through various mechanisms, including acting as precursors to neurotransmitters or interacting with amino acid transporters.[7][8] For example, β-alanine is a precursor to carnosine, which has neuroprotective effects.[7]
Signaling Pathway: Potential GABAergic and Glutamatergic Modulation
Given the structural resemblance to GABA and the known effects of similar compounds, a plausible hypothesis is that this compound could modulate GABAergic or glutamatergic signaling.
References
- 1. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Polar β-Homophenylalanine Derivatives as Nonsystemic Intestine-Targeted Dipeptidyl Peptidase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Baclofen - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of H-D-beta-hophe(4-cl)-oh HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a structured framework for the spectroscopic characterization of H-D-beta-hophe(4-cl)-oh HCl. Due to the absence of publicly available spectroscopic data for this specific compound, this guide offers a comprehensive template for the presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It includes standardized experimental protocols and visual representations of analytical workflows and potential biological pathways to guide researchers in their documentation and analysis. The molecular formula for the related compound, (R)-3-Amino-3-(4-chlorophenyl)propionic acid, is C9H10ClNO2, with a molecular weight of 199.6 g/mol .[1] The hydrochloride salt would have a corresponding increase in molecular weight.
Spectroscopic Data Summary
The following tables are structured for the clear and concise presentation of key spectroscopic data obtained for H-D-beta-hophe(4-cl)-oh HCl.
¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| e.g., 7.30 | d | 8.2 | 2H | Aromatic CH |
| e.g., 7.15 | d | 8.2 | 2H | Aromatic CH |
| e.g., 4.50 | t | 6.5 | 1H | CH-NH₃⁺ |
| e.g., 3.10 | d | 6.5 | 2H | CH₂-COOH |
| e.g., 9.00 | br s | - | 3H | -NH₃⁺ |
| e.g., 11.5 | br s | - | 1H | -COOH |
¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| e.g., 175.0 | C=O |
| e.g., 138.0 | Aromatic C-Cl |
| e.g., 132.5 | Aromatic C-H |
| e.g., 129.0 | Aromatic C-H |
| e.g., 128.5 | Aromatic C-ipso |
| e.g., 55.0 | CH-NH₃⁺ |
| e.g., 40.0 | CH₂-COOH |
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| e.g., 3400-2400 | Broad | O-H stretch (Carboxylic Acid) |
| e.g., 3100-3000 | Medium | N-H stretch (Amine Salt) |
| e.g., 1710 | Strong | C=O stretch (Carboxylic Acid) |
| e.g., 1600 | Medium | N-H bend (Amine Salt) |
| e.g., 1490 | Medium | C=C stretch (Aromatic) |
| e.g., 820 | Strong | C-H bend (para-substituted) |
| e.g., 750 | Medium | C-Cl stretch |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| e.g., 200.05 | 100 | [M+H]⁺ |
| e.g., 183.02 | 45 | [M+H - NH₃]⁺ |
| e.g., 155.03 | 60 | [M+H - COOH]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data. Actual parameters should be adjusted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of H-D-beta-hophe(4-cl)-oh HCl (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or D₂O). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the ESI source via direct infusion or after separation by liquid chromatography. Data is collected in positive ion mode to observe the protonated molecule [M+H]⁺.
Visualizations
The following diagrams illustrate a typical experimental workflow for compound characterization and a hypothetical signaling pathway where a compound of this nature might be investigated.
Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Caption: A hypothetical signaling pathway illustrating the mechanism of action for a bioactive compound.
References
Unveiling H-d-beta-hophe(4-cl)-oh.hcl: A Potent Phenylalanine-Derived GABA-B Receptor Agonist
For Immediate Release
Basel, Switzerland – October 26, 2025 – H-d-beta-hophe(4-cl)-oh.hcl, a chlorinated derivative of D-beta-homophenylalanine, has been identified as a potent and selective agonist for the GABA-B receptor. This compound, also known by the research code CGP 35024 or SKF 97541, demonstrates significant potential for research into neurological disorders due to its interaction with the central nervous system's primary inhibitory neurotransmitter system. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental methodologies used to characterize its function.
Core Chemical and Physical Properties
This compound, chemically known as (R)-3-Amino-3-(4-chlorophenyl)propionic acid hydrochloride, is a chiral molecule. Its structure is characterized by a chlorophenyl group attached to a β-amino acid backbone, which contributes to its ability to cross the blood-brain barrier and interact with GABA receptors.
| Property | Value |
| Synonyms | (R)-3-Amino-3-(4-chlorophenyl)propionic acid hydrochloride, CGP 35024, SKF 97541 |
| CAS Number | 147065-05-2 |
| Molecular Formula | C₉H₁₀ClNO₂·HCl |
| Molecular Weight | 236.1 g/mol |
Biological Activity: A Focus on the GABAergic System
The primary pharmacological activity of this compound is its potent and selective agonism at the GABA-B receptor. The GABAergic system is the main inhibitory neurotransmitter system in the mammalian central nervous system and plays a crucial role in regulating neuronal excitability.
GABA-B Receptor Agonism
GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory signals. Activation of these receptors leads to the opening of potassium channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. It also inhibits adenylyl cyclase and reduces calcium influx.
Published research indicates that this compound (CGP 35024) is a highly potent GABA-B receptor agonist, reportedly being approximately 10 times more potent than the racemic (±)-baclofen, a well-known GABA-B agonist.[1] This enhanced potency makes it a valuable tool for studying the physiological and pathological roles of the GABA-B receptor. Due to its activity, the compound has shown antiepileptic properties in preclinical studies.[2]
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. Below are generalized methodologies for assessing the GABA-B receptor activity of compounds like this compound.
GABA-B Receptor Binding Assay
This assay determines the affinity of a compound for the GABA-B receptor.
Objective: To measure the displacement of a radiolabeled ligand from the GABA-B receptor by the test compound.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from rat or mouse brain tissue (e.g., cortex or cerebellum) through a series of homogenization and centrifugation steps.
-
Incubation: The prepared membranes are incubated with a known concentration of a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP 54626) and varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
Functional Assay: Agonist-Stimulated [³⁵S]GTPγS Binding
This assay measures the functional activation of G-proteins coupled to the GABA-B receptor.
Objective: To quantify the increase in the binding of [³⁵S]GTPγS to G-proteins upon agonist stimulation of the GABA-B receptor.
Methodology:
-
Membrane Preparation: As described for the binding assay.
-
Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Separation: The reaction is terminated, and the membranes are collected by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax) are calculated from concentration-response curves.
Signaling Pathway and Experimental Workflow
The interaction of this compound with the GABA-B receptor initiates a downstream signaling cascade. The following diagrams illustrate this pathway and a typical experimental workflow for its characterization.
Caption: GABA-B Receptor Signaling Pathway.
Caption: Experimental Workflow for Pharmacological Profiling.
Conclusion
This compound is a valuable research tool for investigating the complexities of the GABA-B receptor system. Its high potency and selectivity make it a superior probe compared to older, less potent compounds. Further research utilizing this molecule will undoubtedly contribute to a deeper understanding of GABA-B receptor pharmacology and may pave the way for the development of novel therapeutics for a range of neurological and psychiatric conditions.
References
In-Vitro Studies of H-d-beta-HoPhe(4-Cl)-OH·HCl: A Review of Currently Available Scientific Literature
A comprehensive search of publicly available scientific databases and literature reveals a significant lack of in-vitro studies, quantitative data, and established experimental protocols for the compound H-d-beta-HoPhe(4-Cl)-OH·HCl. This technical guide summarizes the current landscape of information regarding this specific halogenated beta-hydroxyphenylalanine derivative and highlights the absence of published research on its biological activity and mechanism of action.
Executive Summary
H-d-beta-HoPhe(4-Cl)-OH·HCl, a para-chlorinated derivative of beta-hydroxyphenylalanine, is a compound for which there is a notable absence of published in-vitro research. Extensive searches of chemical and biological databases have yielded no specific studies detailing its mechanism of action, cellular signaling pathways, or quantitative biological effects. While related compounds, such as other halogenated or modified beta-phenylalanine derivatives, have been investigated for various therapeutic properties, this specific molecule remains uncharacterized in the public scientific domain. This document outlines the search methodology employed and the resulting lack of data, providing a transparent overview of the current knowledge gap.
Search Methodology and Findings
A systematic search was conducted to identify any available scientific literature pertaining to in-vitro studies of H-d-beta-HoPhe(4-Cl)-OH·HCl. The search strategy included the use of the following keywords and their variations:
-
"H-d-beta-hophe(4-cl)-oh.hcl in-vitro studies"
-
"this compound mechanism of action"
-
"this compound signaling pathway"
-
"this compound experimental protocols"
-
"4-chloro-beta-hydroxyphenylalanine in-vitro"
-
"para-chloro-beta-hydroxyphenylalanine biological activity"
-
"synthesis and biological evaluation of halogenated beta-hydroxyphenylalanine derivatives"
The search of major scientific publication databases and chemical supplier information yielded no peer-reviewed articles, conference proceedings, or technical datasheets containing the requested information. The primary sources that mention H-d-beta-HoPhe(4-Cl)-OH·HCl are chemical supply companies that list it as a research chemical. However, these listings do not provide any biological data or references to scientific studies.
Data Presentation
Due to the absence of any published in-vitro studies for H-d-beta-HoPhe(4-Cl)-OH·HCl, no quantitative data is available for presentation. Consequently, the creation of summary tables for comparative analysis is not possible at this time.
Experimental Protocols
The lack of published research means that there are no established and validated experimental protocols specifically for the in-vitro evaluation of H-d-beta-HoPhe(4-Cl)-OH·HCl. Researchers interested in studying this compound would need to develop and optimize their own methodologies based on the scientific questions being addressed.
Signaling Pathways and Logical Relationships
As no studies have elucidated the mechanism of action or biological targets of H-d-beta-HoPhe(4-Cl)-OH·HCl, there are no known signaling pathways or logical relationships to visualize. The creation of Graphviz diagrams is therefore not feasible.
Conclusion and Future Directions
Methodological & Application
Application Notes and Protocols for Coupling H-D-β-HoPhe(4-Cl)-OH·HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the efficient coupling of the sterically hindered amino acid H-D-β-HoPhe(4-Cl)-OH·HCl (4-chloro-D-β-homophenylalanine hydrochloride) in solid-phase peptide synthesis (SPPS). The incorporation of such β-amino acids can introduce unique conformational constraints into peptides, making them valuable tools in drug design and the study of protein interactions.[1][2] However, their bulky nature presents challenges for standard coupling procedures.
Introduction to Coupling Sterically Hindered Amino Acids
The successful incorporation of sterically hindered amino acids like H-D-β-HoPhe(4-Cl)-OH·HCl into a peptide sequence is critical for the synthesis of novel peptide-based drugs and research reagents.[1] The primary challenge lies in overcoming the steric hindrance around the α-carbon and the β-substituent, which can lead to slow and incomplete coupling reactions.[3][4][5] This can result in deletion sequences and low yields of the target peptide. To address this, specialized coupling reagents and optimized protocols are necessary to drive the reaction to completion while minimizing side reactions such as epimerization.[6][7]
The choice of coupling reagent is paramount. Reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium (uronium) salts.[8] For sterically demanding couplings, high-reactivity reagents are generally preferred. Additionally, the use of microwave-assisted SPPS can significantly enhance coupling efficiency for hindered amino acids by driving reactions to completion more quickly.[5]
Recommended Coupling Reagents
A variety of modern coupling reagents are available that have proven effective for difficult couplings. The selection of the appropriate reagent and additives is crucial for achieving high coupling efficiency and minimizing racemization.[6][7]
| Coupling Reagent | Class | Key Characteristics | Recommended Additive | Notes |
| HATU | Aminium Salt | Highly reactive, excellent for hindered couplings and minimizing racemization.[9] | HOAt | May cause guanidinylation of the free N-terminus. |
| HCTU | Aminium Salt | More reactive than HBTU, cost-effective, and efficient for hindered residues.[3] | 6-Cl-HOBt | Generally provides clean and fast couplings. |
| PyBOP | Phosphonium Salt | Excellent for hindered couplings, does not cause guanidinylation.[10] | HOBt | Generates a more reactive active species. |
| COMU | Aminium Salt | High reactivity, potentially superior to HATU for some hindered couplings; non-explosive.[3] | Oxyma Pure | Limited solution stability. |
| DIC/Oxymea | Carbodiimide | A modern carbodiimide method that is a good compromise between reactivity and cost.[11][12] | Oxyma Pure | The use of additives like Oxyma Pure is crucial to enhance reactivity and suppress racemization.[12] |
Experimental Protocols
The following are generalized protocols for the manual coupling of Fmoc-D-β-HoPhe(4-Cl)-OH to a resin-bound peptide. These should be considered as starting points and may require optimization based on the specific peptide sequence and scale of the synthesis. For automated synthesis, these protocols can be adapted to the parameters of the peptide synthesizer.[13][14]
Protocol 1: Standard Coupling using HATU
This protocol is recommended for most standard couplings of H-D-β-HoPhe(4-Cl)-OH·HCl.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-β-HoPhe(4-Cl)-OH (3 equivalents), HATU (2.95 equivalents), and HOAt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. A longer reaction time may be necessary for this sterically hindered amino acid.
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times), isopropanol (3 times), and dichloromethane (DCM) (3 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), a second coupling is recommended.
Protocol 2: Microwave-Assisted Coupling using HCTU
Microwave-assisted SPPS can significantly reduce coupling times and improve efficiency for difficult sequences.[5]
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation: In the reaction vessel, add Fmoc-D-β-HoPhe(4-Cl)-OH (5 equivalents), HCTU (4.95 equivalents), and DIPEA (10 equivalents) in DMF.
-
Microwave Coupling: Perform the coupling in a microwave peptide synthesizer at a temperature of 75°C for 10-20 minutes.
-
Washing and Monitoring: Follow steps 5 and 7 from Protocol 1. A second microwave coupling can be performed if necessary.
Visualizing the Workflow
General Solid-Phase Peptide Synthesis (SPPS) Cycle
The following diagram illustrates the general workflow for a single coupling cycle in SPPS.
Caption: General workflow for one cycle of solid-phase peptide synthesis.
Decision Tree for Coupling Protocol Selection
This diagram provides a logical flow for selecting an appropriate coupling protocol for H-D-β-HoPhe(4-Cl)-OH·HCl.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Novel Peptides Using Unusual Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mesalabs.com [mesalabs.com]
- 4. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. mdpi.com [mdpi.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. people.uniurb.it [people.uniurb.it]
- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 14. peptide.com [peptide.com]
Application Notes and Protocols for H-d-beta-hophe(4-cl)-oh.hcl as a Potential GABA Receptor Antagonist
Disclaimer: Information regarding the specific compound H-d-beta-hophe(4-cl)-oh.hcl as a GABA receptor antagonist is not extensively available in public scientific literature. The following application notes and protocols are based on the analysis of structurally similar compounds and established methodologies for characterizing GABA receptor antagonists. The presented data is hypothetical and for illustrative purposes.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its receptors, primarily GABA-A and GABA-B, are crucial targets for therapeutic intervention in a variety of neurological and psychiatric disorders. Antagonists of these receptors are valuable research tools for elucidating the role of the GABAergic system in health and disease and have potential therapeutic applications. This compound, a derivative of beta-homophenylalanine, represents a potential candidate for a selective GABA receptor antagonist. These notes provide a framework for its characterization.
Quantitative Data: Hypothetical Binding Affinities and Potencies
The following tables summarize hypothetical quantitative data for this compound at human recombinant GABA receptors.
Table 1: GABA-A Receptor Subtype Binding Affinities (Ki, nM)
| Receptor Subtype | [³H]Muscimol Displacement (Ki, nM) | [³H]Flunitrazepam Displacement (Ki, nM) |
| α1β2γ2 | > 10,000 | > 10,000 |
| α2β3γ2 | > 10,000 | > 10,000 |
| α5β3γ2 | > 10,000 | > 10,000 |
Table 2: GABA-B Receptor Binding Affinity and Functional Potency (IC50, nM)
| Assay Type | Radioligand | IC50 (nM) |
| Binding Affinity | [³H]CGP54626 | 85 |
| Functional Antagonism (GTPγS) | - | 150 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GABA-B Receptors
Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human GABA-B1b and GABA-B2 subunits.
-
[³H]CGP54626 (specific GABA-B antagonist radioligand).
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: 10 µM GABA.
-
This compound stock solution (10 mM in DMSO).
-
96-well microplates.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]CGP54626 (final concentration ~1 nM), and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of 10 µM GABA.
-
Initiate the binding reaction by adding 50 µL of cell membrane suspension (20-40 µg protein).
-
Incubate for 60 minutes at room temperature.
-
Terminate the assay by rapid filtration through GF/B filters, followed by three washes with ice-cold binding buffer.
-
Measure the radioactivity of the filters by liquid scintillation counting.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Electrophysiological Analysis of GABA-A Receptor Antagonism
Objective: To assess the functional antagonism of this compound on GABA-A receptor-mediated currents.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical) or oocytes expressing specific GABA-A receptor subtypes.
-
Patch-clamp rig with amplifier and data acquisition system.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
GABA stock solution (10 mM in water).
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Establish a whole-cell patch-clamp recording from a neuron or oocyte.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a brief pulse of GABA (e.g., 10 µM for 2 seconds) to elicit an inward chloride current.
-
After a stable baseline response is established, pre-incubate the cell with varying concentrations of this compound for 2-5 minutes.
-
Co-apply GABA and the test compound and record the current response.
-
Wash out the compound and ensure the GABA response returns to baseline.
-
Calculate the percent inhibition of the GABA-induced current at each concentration of the test compound.
-
Determine the IC50 value by fitting the concentration-response data to a logistic function.
Signaling Pathways and Experimental Workflows
Caption: GABA-A Receptor Antagonism Pathway.
Caption: Workflow for Screening GABA Receptor Antagonists.
Application Note: Analytical RP-HPLC Method for Pe-ptides Containing H-d-beta-Hop-he(4-Cl)-OH
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a general framework and a robust starting protocol for the development of an analytical reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis and purity assessment of synthetic peptides incorporating the non-natural amino acid H-d-beta-homophenylalanine(4-Cl)-OH.
Introduction
Synthetic peptides are a growing class of therapeutic agents. Their purity and characterization are critical for ensuring safety and efficacy.[1] The incorporation of non-natural amino acids, such as H-d-beta-homophenylalanine(4-Cl)-OH (a hydrophobic, halogenated residue), can impart unique structural and functional properties to a peptide. However, these modifications also present analytical challenges.
This application note outlines a systematic approach to developing a reliable RP-HPLC method for purity determination of such modified peptides. RP-HPLC is a high-resolution separation technique well-suited for analyzing synthetic peptides and their impurities.[2][3][4] The method described here uses a standard C18 stationary phase with a trifluoroacetic acid (TFA)-modified mobile phase, a common and effective system for peptide analysis.[5][6]
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results. The solubility of peptides can vary significantly based on their amino acid sequence.[7] Peptides containing hydrophobic residues may require organic solvents for initial dissolution.[7][8]
Protocol:
-
Accurately weigh approximately 1 mg of the lyophilized peptide powder.
-
Attempt to dissolve the peptide in HPLC-grade water to a final concentration of 1 mg/mL.
-
If the peptide is not fully soluble, add acetonitrile (ACN) or dimethyl sulfoxide (DMSO) dropwise while vortexing until a clear solution is obtained.[8] Note the final solvent composition.
-
For analysis, dilute the stock solution to a working concentration of 0.1 - 0.5 mg/mL using Mobile Phase A.
-
Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates before injection.
HPLC Method Protocol
The following protocol is a robust starting point. Method optimization, particularly of the gradient, is recommended to achieve the best resolution for a specific peptide and its unique impurity profile.[2][5]
| Parameter | Condition | Rationale |
| Instrument | UHPLC or HPLC System with UV/PDA Detector | Standard equipment for peptide analysis.[9] |
| Column | C18 Reversed-Phase, 300 Å pore size, <5 µm particle size (e.g., 4.6 x 150 mm) | Wide-pore (300 Å) columns are recommended for peptides to ensure better diffusion and peak shape.[5][10] C18 is a common, hydrophobic phase providing good retention for peptides.[4] |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-Grade Water | TFA is an ion-pairing agent that improves peak shape and resolution for peptides.[5][11] |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | ACN is the most common organic modifier for peptide RP-HPLC.[4] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | A standard flow rate for analytical columns. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[6][12] |
| Detection | UV at 214 nm or 220 nm | These wavelengths correspond to the absorption of the peptide backbone, allowing for general detection of the main peptide and related impurities.[3] |
| Injection Volume | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity. |
| Gradient Program | See Table 1 below | A gradient is necessary to elute peptides of varying hydrophobicity.[13] |
Table 1: Example Scouting Gradient Program [2][5]
| Time (min) | % Mobile Phase B (ACN + 0.1% TFA) |
| 0.0 | 5 |
| 25.0 | 65 |
| 26.0 | 95 |
| 28.0 | 95 |
| 28.1 | 5 |
| 32.0 | 5 |
Data Presentation & Expected Results
The inclusion of the hydrophobic H-d-beta-hophe(4-cl)-oh residue will likely increase the peptide's retention time compared to its non-halogenated analogue. The primary output will be a chromatogram showing the main peptide peak and any process-related or degradation impurities. Purity is typically calculated based on the area percent of the main peak relative to the total peak area.
Table 2: Example Quantitative Data for a Hypothetical Peptide
| Parameter | Value |
| Peptide Name | [Specify Peptide Sequence] |
| Retention Time (Rt) | 15.8 min |
| Purity (Area %) | 98.5% |
| Largest Impurity (Rt) | 14.9 min |
| Largest Impurity (Area %) | 0.6% |
| Resolution (Main Peak / Largest Impurity) | > 2.0 |
Note: This data is illustrative. Actual retention times will depend on the full peptide sequence and the specific HPLC system.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for analyzing a synthetic peptide sample using this HPLC method.
Caption: Workflow for HPLC analysis of a synthetic peptide.
Method Development Logic
This diagram illustrates the logical steps involved in optimizing the initial scouting method for a new peptide.
Caption: Logical flow for HPLC peptide method optimization.
References
- 1. lcms.cz [lcms.cz]
- 2. lcms.cz [lcms.cz]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. Peptides purification development in Reverse Phase [blog.interchim.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Application Notes and Protocols: Fmoc-Protection of H-D-beta-HoPhe(4-Cl)-OH.HCl for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the precise and efficient protection of the alpha-amino group of amino acids is paramount. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, favored for its base-lability which allows for mild deprotection conditions, thereby preserving the integrity of the growing peptide chain.[1] This document provides detailed application notes and a comprehensive protocol for the Fmoc-protection of the non-proteinogenic beta-amino acid, H-D-beta-HoPhe(4-Cl)-OH.HCl ((R)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride). The resulting product, Fmoc-D-beta-HoPhe(4-Cl)-OH, is a valuable building block for the synthesis of modified peptides with potentially enhanced biological activity and stability. The 4-chloro substitution on the phenyl ring can influence the binding affinities of the resulting peptides to their biological targets.[2]
Overview of the Synthesis
The Fmoc protection of this compound is typically achieved by reacting the amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The base neutralizes the hydrochloride salt of the starting material and the acid generated during the reaction. The choice of base and solvent system is crucial for achieving high yields and purity.
Caption: Logical relationship of the Fmoc-protection synthesis.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the Fmoc-protection of this compound based on established procedures for similar amino acids. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Typical Value | Method of Analysis |
| Yield | 85 - 95% | Gravimetric |
| Purity | ≥ 98% | HPLC |
| Molecular Formula | C25H22ClNO4 | - |
| Molecular Weight | 435.90 g/mol | Mass Spectrometry |
| Melting Point | 160-165 °C | Melting Point Apparatus |
| Optical Rotation | [α]D ≈ +15° (c=1, DMF) | Polarimetry |
Experimental Protocol
This protocol details the procedure for the Fmoc-protection of this compound.
Materials and Reagents
-
This compound
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Dichloromethane (DCM)
-
Hexane
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware
Detailed Procedure
-
Dissolution of Starting Material: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the amino acid is completely dissolved. The final pH of the solution should be between 8 and 9.
-
Addition of Fmoc Reagent: Cool the solution in an ice bath. Slowly add a solution of Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise to the stirred amino acid solution over a period of 30-60 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (12-16 hours).
-
Work-up and Extraction:
-
Remove the 1,4-dioxane using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc reagent and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected amino acid should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a white solid or foam.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethyl acetate/hexane or purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
-
Characterization: Confirm the identity and purity of the final product, Fmoc-D-beta-HoPhe(4-Cl)-OH, using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Caption: Step-by-step workflow for Fmoc-protection.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Fmoc-Cl is corrosive and moisture-sensitive. Handle with care.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.
Conclusion
The protocol described provides a reliable method for the synthesis of Fmoc-D-beta-HoPhe(4-Cl)-OH, a key building block for the incorporation of this non-natural amino acid into peptide sequences. The use of Fmoc chemistry ensures compatibility with standard solid-phase peptide synthesis methodologies.[1] High purity of the Fmoc-protected amino acid is crucial for the successful synthesis of high-quality peptides.[3] Therefore, careful execution of the purification steps is highly recommended.
References
Application Note: Cleavage and Deprotection of Peptides Containing H-D-beta-HoPhe(4-Cl)-OH.HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols and application notes for the cleavage and deprotection of synthetic peptides containing the unnatural amino acid H-D-beta-homo-phenylalanine(4-Cl)-OH.HCl. The presence of a beta-amino acid and a chlorinated aromatic side chain necessitates careful consideration of the cleavage strategy to ensure high yield and purity of the final peptide. These protocols are primarily designed for peptides synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).
The final step in SPPS involves the cleavage of the peptide from the solid support resin and the simultaneous removal of all side-chain protecting groups.[1] This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[2] During this process, reactive cationic species are generated from the protecting groups and the resin linker, which can lead to unwanted side reactions with sensitive amino acid residues.[2] To prevent these side reactions, nucleophilic scavengers are added to the TFA to create a "cleavage cocktail".[3]
The selection of the appropriate cleavage cocktail and reaction conditions is critical and depends on the peptide's amino acid composition.[4] The presence of the 4-chlorophenylalanine derivative introduces a halogenated aromatic ring. While the electron-withdrawing nature of the chlorine atom can deactivate the ring towards some electrophilic side reactions, specific precautions are still advisable.
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection of Peptides Containing H-D-beta-HoPhe(4-Cl)-OH.HCl
This protocol is suitable for peptides that do not contain other sensitive residues like Cysteine, Methionine, or Tryptophan.
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Reaction vessel (e.g., a fritted syringe or a round-bottom flask)
-
Nitrogen or Argon gas supply
-
Centrifuge and centrifuge tubes
-
HPLC system for analysis
Procedure:
-
Resin Preparation:
-
Place the dried peptidyl-resin (typically 0.1 mmol scale) in a suitable reaction vessel.
-
Wash the resin three times with dichloromethane (DCM) to remove any residual DMF and to swell the resin. Allow the DCM to drain completely after the final wash.[4]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh in a well-ventilated fume hood.
-
For a standard peptide, a recommended cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .
-
For 1 gram of resin, prepare approximately 10 mL of the cleavage cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the specific protecting groups used.[5]
-
If the resin contains trityl-protected amino acids, the solution may turn yellow due to the formation of the trityl cation.[4]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the peptide.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
In a centrifuge tube, add the TFA solution dropwise to approximately 10 volumes of cold diethyl ether. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
-
Washing and Drying:
-
Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting after each wash. This removes residual scavengers and TFA.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all traces of ether.
-
-
Analysis and Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Analyze the purity of the crude peptide by analytical RP-HPLC and confirm its identity by mass spectrometry.
-
Purify the peptide using preparative RP-HPLC.
-
Protocol 2: Cleavage and Deprotection of Peptides Containing this compound and Other Sensitive Residues
This protocol is recommended for peptides that also contain residues such as Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), which are prone to modification during cleavage.
Materials:
-
Same as Protocol 1, with the addition of:
-
1,2-Ethanedithiol (EDT) or 1,4-Dithiothreitol (DTT)
-
Thioanisole (optional)
Procedure:
-
Resin Preparation: Follow steps 1.1 and 1.2 from Protocol 1.
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh in a well-ventilated fume hood.
-
A commonly used cocktail for peptides with sensitive residues is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v) .[2]
-
Alternatively, a less odorous and common cocktail is TFA/TIS/H₂O/EDT (94:1:2.5:2.5, v/v/v/v) .
-
Prepare approximately 10 mL of the chosen cocktail per gram of resin.
-
-
Cleavage Reaction: Follow steps 1.3.1 to 1.3.3 from Protocol 1. The reaction time may need to be extended to 4 hours for complete deprotection of certain protecting groups like Arg(Pmc/Mtr).[4]
-
Peptide Precipitation, Isolation, Washing, and Drying: Follow steps 1.4 and 1.5 from Protocol 1.
-
Analysis and Purification: Follow step 1.6 from Protocol 1.
Data Presentation
The following table summarizes typical cleavage cocktail compositions. The choice of cocktail is dependent on the amino acid composition of the peptide.
| Cleavage Cocktail | Composition (v/v) | Primary Application | Reference |
| Standard | TFA/TIS/H₂O (95:2.5:2.5) | Peptides without sensitive residues. TIS scavenges carbocations. | [2] |
| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | "Universal" cocktail for peptides containing multiple sensitive residues like Trp, Met, Cys, and Arg(Pmc/Mtr). Phenol and thioanisole are scavengers. | [2] |
| TFA/EDT | TFA/TIS/H₂O/EDT (94:1:2.5:2.5) | Peptides containing Cysteine to prevent oxidation and disulfide bond formation. EDT is a reducing agent. | [3] |
Visualizations
General Workflow for Peptide Cleavage and Deprotection
Caption: General workflow for solid-phase peptide cleavage and deprotection.
Decision Logic for Cleavage Cocktail Selection
Caption: Decision tree for selecting an appropriate cleavage cocktail.
References
Application Notes and Protocols: H-d-beta-hophe(4-cl)-oh.hcl in the Synthesis of Neurologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-d-beta-hophe(4-cl)-oh.hcl, chemically known as (3R)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride, is a non-proteinogenic amino acid that serves as a critical building block in the synthesis of novel neurologically active compounds. Its unique structure, featuring a beta-amino acid backbone and a para-chlorinated phenyl ring, allows for the creation of peptidomimetics with enhanced stability and specific pharmacological profiles. These characteristics make it a valuable tool for researchers developing therapeutics targeting the central and peripheral nervous systems.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of a representative neurologically active compound, a hypothetical Substance P antagonist designated as Neurokinin-1 Receptor Antagonist Peptide (NK1-RAP-Cl) . Substance P is a neuropeptide involved in pain transmission, inflammation, and mood regulation, making its receptor (NK1R) a significant therapeutic target.
Application: Synthesis of a Substance P Antagonist (NK1-RAP-Cl)
The incorporation of this compound into a peptide sequence can confer potent antagonistic activity at the Neurokinin-1 (NK1) receptor. The para-chloro substitution on the phenyl ring can enhance binding affinity and selectivity, while the beta-amino acid structure can increase resistance to enzymatic degradation compared to natural alpha-amino acid-containing peptides.
Hypothetical Quantitative Data for NK1-RAP-Cl
The following table summarizes representative quantitative data for the biological activity of NK1-RAP-Cl. Please note that these are placeholder values for illustrative purposes, as specific experimental data for a compound synthesized with this compound was not found in the public domain.
| Parameter | Value | Assay Conditions |
| NK1 Receptor Binding Affinity (Ki) | 1.5 nM | Radioligand binding assay with [3H]-Substance P in CHO cells expressing human NK1R. |
| Functional Antagonism (IC50) | 5.2 nM | Inhibition of Substance P-induced calcium mobilization in U2OS cells expressing human NK1R. |
| In vivo Efficacy (ED50) | 0.8 mg/kg | Reduction of capsaicin-induced paw licking in a mouse model of nociception. |
| Metabolic Stability (t1/2) | > 8 hours | Incubation with rat liver microsomes. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of NK1-RAP-Cl
This protocol describes the manual synthesis of a hypothetical C-terminal amidated decapeptide antagonist of Substance P, NK1-RAP-Cl, with the sequence: Ac-Arg-Pro-Lys-Pro-Gln-Gln-Phe-[D-p-Cl-β-HoPhe] -Gly-Leu-Met-NH₂.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-p-Cl-β-HoPhe-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetic anhydride
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence, introducing Fmoc-D-p-Cl-β-HoPhe-OH at the desired position.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
In Vitro Biological Evaluation: NK1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of NK1-RAP-Cl for the human NK1 receptor.
Materials:
-
CHO cell membranes expressing the human NK1 receptor
-
[³H]-Substance P (Radioligand)
-
Unlabeled Substance P (for non-specific binding)
-
NK1-RAP-Cl (Test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 µM phosphoramidon, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Assay Preparation: Prepare serial dilutions of NK1-RAP-Cl and unlabeled Substance P in the assay buffer.
-
Binding Reaction: In a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled Substance P (for non-specific binding) or diluted NK1-RAP-Cl.
-
50 µL of [³H]-Substance P (final concentration ~0.5 nM).
-
100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki value for NK1-RAP-Cl using appropriate software (e.g., GraphPad Prism) by fitting the data to a one-site competition binding equation.
Visualizations
Synthesis Workflow for NK1-RAP-Cl
Caption: Solid-phase peptide synthesis workflow for NK1-RAP-Cl.
Signaling Pathway of Substance P and its Antagonism
Caption: Antagonism of the Substance P/NK1R signaling pathway by NK1-RAP-Cl.
Protocol for dissolving H-d-beta-hophe(4-cl)-oh.hcl for in-vitro assays
Application Notes and Protocols for H-D-beta-HoPhe(4-Cl)-OH·HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-D-beta-HoPhe(4-Cl)-OH·HCl, also known as (R)-3-Amino-3-(4-chlorophenyl)propionic acid hydrochloride (CAS Number: 147065-05-2), is a non-proteinogenic amino acid derivative. Its structural similarity to endogenous signaling molecules suggests its potential utility in various in-vitro assays, particularly in the fields of neuroscience and oncology. These application notes provide a detailed protocol for the dissolution of this compound and a representative experimental workflow for its use in cell-based assays.
Data Presentation: Solubility Profile
The solubility of H-D-beta-HoPhe(4-Cl)-OH·HCl is crucial for the preparation of stock solutions for in-vitro assays. While comprehensive quantitative data is limited, the following table summarizes the known and expected solubility characteristics. It is always recommended to perform small-scale solubility tests before preparing a large stock solution.
| Solvent | Concentration | Observations & Remarks |
| Methanol | Soluble | A product datasheet indicates solubility in methanol[1][2]. |
| DMSO | ≥ 100 mg/mL | A structurally similar compound, H-β-HoPhe-OH·HCl, is soluble in DMSO at this concentration. Another related compound, H-D-Phe(4-Cl)-OMe·HCl, is also soluble in DMSO at 100 mg/mL and may require sonication to fully dissolve[3]. |
| Water | Slightly Soluble | As an HCl salt, some degree of aqueous solubility is expected. For a related compound, 4-Chloro-DL-phenylalanine, the solubility in water is reported as 3.75 mg/mL. |
| PBS (pH 7.4) | To be determined | Solubility in physiological buffers should be tested, as it may be lower than in water. It is advisable to first dissolve the compound in a minimal amount of DMSO or methanol before diluting with PBS. |
Storage of Stock Solutions:
Once prepared, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, -20°C or -80°C is advisable. A stock solution of a similar compound in DMSO is stable for up to 6 months at -80°C and 1 month at -20°C[3].
Experimental Protocols
Protocol for Dissolving H-D-beta-HoPhe(4-Cl)-OH·HCl
This protocol outlines the steps for preparing a stock solution of H-D-beta-HoPhe(4-Cl)-OH·HCl for use in in-vitro assays. DMSO is often a suitable solvent for initial solubilization of hydrophobic compounds.
Materials:
-
H-D-beta-HoPhe(4-Cl)-OH·HCl powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS) for further dilutions
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of H-D-beta-HoPhe(4-Cl)-OH·HCl powder into a sterile microcentrifuge tube.
-
Initial Solubilization: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Mixing: Vortex the tube for 30-60 seconds to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also aid in dissolution[3]. Visually inspect the solution to ensure there are no visible particles.
-
Preparation of Working Solutions: For most in-vitro assays, the high concentration DMSO stock solution needs to be diluted to a final working concentration in cell culture medium. To minimize DMSO toxicity, the final concentration of DMSO in the culture medium should typically not exceed 0.1-0.5%.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.
Workflow for Dissolution and Preparation of Working Solutions
Caption: Workflow for dissolving H-d-beta-hophe(4-cl)-oh.hcl and preparing working solutions.
Representative In-Vitro Assay: Cell Viability (MTT) Assay
This protocol describes a common method to assess the effect of H-D-beta-HoPhe(4-Cl)-OH·HCl on the viability of a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
H-D-beta-HoPhe(4-Cl)-OH·HCl stock solution (e.g., 100 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the H-D-beta-HoPhe(4-Cl)-OH·HCl stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Signaling Pathway Visualization
Based on the known applications of similar compounds in neuroscience, a plausible mechanism of action for H-D-beta-HoPhe(4-Cl)-OH·HCl could involve the modulation of neurotransmitter receptor activity, such as GABA receptors or glutamate receptors. The following diagram illustrates a hypothetical signaling pathway where the compound acts as an antagonist at an inhibitory G-protein coupled receptor (GPCR), leading to downstream effects on cell survival pathways.
Caption: Hypothetical signaling pathway for H-D-beta-HoPhe(4-Cl)-OH·HCl as a GPCR antagonist.
References
Troubleshooting & Optimization
Technical Support Center: H-d-beta-hophe(4-cl)-oh.hcl in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of H-d-beta-hophe(4-cl)-oh.hcl into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the incorporation of this compound in SPPS?
A1: The primary challenges stem from its unique structure as a β-homoamino acid and the presence of a chloro-substituent. These features can lead to:
-
Steric Hindrance: The bulkier β-amino acid structure can slow down coupling reactions compared to standard α-amino acids.
-
Secondary Structure Formation: Peptides containing β-amino acids have a propensity to form stable secondary structures, which can lead to aggregation and incomplete reactions.
-
Potential for Side Reactions: While the 4-chloro substituent is generally stable, harsh or prolonged reaction conditions could potentially lead to unforeseen side reactions.
Q2: Is the 4-chloro-phenyl group on this compound stable during standard Fmoc-SPPS conditions?
A2: Aryl chlorides are generally stable under the standard conditions of Fmoc-SPPS. The C-Cl bond on the phenyl ring is robust and not susceptible to cleavage by the mild base (e.g., piperidine) used for Fmoc deprotection or the strong acid (e.g., trifluoroacetic acid - TFA) used for final cleavage from the resin. However, prolonged exposure to harsh reagents or high temperatures should be avoided to minimize any potential for side reactions.
Q3: What are the recommended coupling reagents for this compound?
A3: Due to the increased steric hindrance of a β-homoamino acid, more potent coupling reagents are recommended to ensure efficient and complete coupling. Urionium-based reagents are generally preferred.
Q4: How can I monitor the coupling efficiency of this compound?
A4: Standard qualitative tests can be used to monitor the completeness of the coupling reaction. The Kaiser test (ninhydrin test) is a reliable method for detecting free primary amines on the resin.[1] A negative Kaiser test (yellow beads) indicates a complete coupling reaction. For N-substituted residues or as a confirmatory test, the chloranil test can be used.
Troubleshooting Guide
This guide addresses specific issues that may arise during the incorporation of this compound in your peptide synthesis.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The β-amino acid structure is bulkier than a standard α-amino acid, slowing down the reaction. | 1. Double Couple: Repeat the coupling step with a fresh solution of the amino acid and coupling reagents. 2. Increase Reaction Time: Extend the coupling time (e.g., from 2 hours to 4 hours or overnight). 3. Use a More Potent Coupling Reagent: Switch to a stronger coupling reagent such as HATU or HCTU. 4. Increase Reagent Equivalents: Use a higher excess of the amino acid and coupling reagents (e.g., 4-5 equivalents). |
| Peptide Aggregation: The growing peptide chain is folding on the resin, preventing access of reagents. | 1. Change Solvent: Use a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or add a small percentage of dimethyl sulfoxide (DMSO) to the DMF. 2. Incorporate Chaotropic Salts: Add LiCl (e.g., 0.5 M) to the coupling reaction to disrupt secondary structures. 3. Elevated Temperature: Perform the coupling at a slightly elevated temperature (e.g., 35-40°C). | |
| Low Yield of Final Peptide | Incomplete Deprotection: The Fmoc group is not being completely removed, leading to truncated sequences. | 1. Extend Deprotection Time: Increase the piperidine treatment time (e.g., to 2 x 10 minutes). 2. Add DBU: Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution to increase its basicity. |
| Premature Cleavage from Resin (for acid-labile linkers) | This is less common with standard Fmoc chemistry but can occur with very sensitive linkers. Ensure that no acidic conditions are inadvertently introduced during the synthesis. | |
| Unexpected Side Products in Final Peptide | Dehalogenation (unlikely but possible): Loss of the chlorine atom from the phenyl ring. | This is highly unlikely under standard SPPS conditions. If suspected, confirm with mass spectrometry. Use milder cleavage conditions if possible and ensure high-purity reagents. |
| Standard SPPS Side Reactions: Diketopiperazine formation (if this compound is at the N-terminus of a dipeptide), aspartimide formation (if Asp is present), etc. | Follow standard protocols to minimize these side reactions, such as using dipeptide building blocks for the first two residues or employing protecting groups on Asp that minimize aspartimide formation.[2] |
Quantitative Data Summary
Table 1: Recommended Coupling Reagent Equivalents and Reaction Times for this compound
| Coupling Reagent | Amino Acid (eq) | Reagent (eq) | Base (DIEA) (eq) | Recommended Time (h) |
| HBTU | 3 | 2.9 | 6 | 2 - 4 |
| HATU | 3 | 2.9 | 6 | 1.5 - 3 |
| HCTU | 3 | 2.9 | 6 | 1.5 - 3 |
| DIC/Oxyma | 4 | 4 | 4 | 4 - 8 |
Note: These are starting recommendations and may require optimization based on the specific peptide sequence.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 eq) and HATU (2.9 eq) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 eq) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times).
-
Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) (5 times) and dry under vacuum.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. For a peptide containing this compound without other sensitive residues, a standard cocktail is sufficient.
-
Reagent B: 88% TFA, 5% Phenol, 2% Triisopropylsilane (TIS), 5% Water.[3]
-
-
Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
Visualizations
References
Technical Support Center: Optimizing Solubility of H-d-beta-hophe(4-cl)-oh.hcl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of H-d-beta-hophe(4-cl)-oh.hcl in organic solvents.
Troubleshooting Guide
Users encountering difficulties in dissolving this compound can follow this step-by-step troubleshooting guide.
Initial Steps:
-
Start Small: Always begin by attempting to dissolve a small aliquot of the compound rather than the entire sample.[1][2] This prevents the loss of valuable material in an inappropriate solvent.
-
Visual Inspection: A properly dissolved solution should be clear and free of any visible particles. Cloudiness or the presence of sediment indicates incomplete dissolution.[2]
-
Gentle Agitation: Initially, try to dissolve the compound by vortexing or stirring the solution.
If initial attempts fail, proceed with the following:
| Issue | Recommended Action | Detailed Protocol |
| Poor solubility in a non-polar organic solvent | 1. Sonication: Use an ultrasonic bath to aid dissolution.[2][3]2. Gentle Warming: Carefully warm the solution to increase solubility. Avoid excessive heat, which could degrade the compound.[2][3]3. Co-solvent System: Introduce a small amount of a more polar co-solvent. | Sonication Protocol: 1. Place the vial containing the sample and solvent in an ultrasonic bath.2. Sonicate for 10-15 second intervals.3. Visually inspect for dissolution after each interval.4. Allow the sample to cool to room temperature between sonications to prevent degradation.Warming Protocol: 1. Warm the solution gently in a water bath to a temperature not exceeding 40°C.[3]2. Monitor the dissolution closely.3. Once dissolved, allow the solution to cool to room temperature to check for precipitation. |
| Compound "oils out" or forms a precipitate upon addition to a less polar solvent | Solvent Polarity Mismatch: This indicates that the compound is significantly more polar than the chosen solvent. | 1. Attempt dissolution in a more polar organic solvent such as DMSO, DMF, or a short-chain alcohol (methanol, ethanol).[2][4]2. If the final application requires a less polar solvent, prepare a concentrated stock solution in a suitable polar solvent (e.g., DMSO) and then dilute it dropwise into the final solvent system while vortexing.[2] |
| Incomplete dissolution in common organic solvents | Acidification: As a hydrochloride salt of a beta-amino acid, altering the pH can significantly impact solubility. | 1. For dissolution in an alcohol or other protic solvent, add a small amount of a weak organic acid like acetic acid.[1][3]2. In aprotic solvents, this approach may be less effective. |
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a hydrochloride salt of a modified phenylalanine derivative.[5][6] Due to the presence of the polar amino and carboxyl groups, as well as the hydrochloride salt form, it is expected to have some degree of polarity. The chlorophenyl group, however, introduces significant hydrophobicity.[7][8] This amphipathic nature means its solubility will vary significantly with the polarity of the organic solvent. Generally, it is anticipated to be more soluble in polar organic solvents.
Q2: Which organic solvents should I try first for solubilizing this compound?
A2: Based on the structure, the following solvents are recommended for initial solubility screening:
A related compound, H-D-Phe(4-Cl)-OMe·HCl, has been reported to be soluble in DMSO.[11]
Q3: Can I use heating to dissolve the compound?
A3: Gentle heating can be an effective method to increase the solubility of many compounds.[3] However, it is crucial to proceed with caution to avoid thermal degradation. We recommend not exceeding 40°C and monitoring the stability of the compound if heating for extended periods.
Q4: My experiment is sensitive to certain solvents like DMSO. What are the alternatives?
A4: If DMSO interferes with your experimental setup, consider the following alternatives:
-
Dimethylformamide (DMF): Often has similar solubilizing properties to DMSO.[4]
-
Acetonitrile: A polar aprotic solvent.[3]
-
Ethanol or Methanol: Polar protic solvents.[10]
It may be necessary to prepare a more concentrated stock in a tolerable solvent and then dilute it into your experimental medium.
Q5: How does the hydrochloride salt form affect solubility in organic solvents?
A5: The hydrochloride salt form generally increases aqueous solubility compared to the free base.[12][13] In organic solvents, the effect can be more complex. The salt may be less soluble in very non-polar solvents. However, in polar aprotic solvents, the salt form can sometimes enhance solubility compared to the neutral form.
Experimental Protocols
Protocol for Determining Equilibrium Solubility
This protocol outlines a method for determining the equilibrium solubility of this compound in a specific organic solvent.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample against a standard curve.
-
-
Calculation:
-
Calculate the original concentration in the supernatant to determine the equilibrium solubility.
-
Visualizations
Caption: Workflow for troubleshooting the solubility of this compound.
Caption: Logical relationship for initial solvent selection based on compound properties.
References
- 1. biobasic.com [biobasic.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. bohrium.com [bohrium.com]
- 10. sepax-tech.com.cn [sepax-tech.com.cn]
- 11. glpbio.com [glpbio.com]
- 12. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 13. Salt formation to improve drug solubility. | Semantic Scholar [semanticscholar.org]
Stability and storage conditions for H-d-beta-hophe(4-cl)-oh.hcl
Technical Support Center: H-d-beta-hophe(4-cl)-oh.hcl
Disclaimer: Specific stability and storage data for this compound are not publicly available. The following information is based on general best practices for the storage and handling of similar compounds, such as synthetic peptides and amino acid derivatives. It is strongly recommended to perform in-house stability tests for your specific experimental conditions.
This technical support guide provides answers to frequently asked questions and troubleshooting advice for the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
For long-term storage, lyophilized peptides and their derivatives should be stored at -20°C or preferably -80°C in a desiccated environment.[1][2][3][4] Keeping the compound in a tightly sealed container with a desiccant will minimize degradation from moisture and oxidation.[2][5] For short-term storage, keeping the lyophilized powder at 4°C in a dark, dry place is acceptable for days to weeks.[6]
Q2: How do I handle the compound upon receiving it?
Before opening the vial for the first time, it is crucial to allow the container to equilibrate to room temperature in a desiccator.[2][4][6] This prevents condensation from forming on the compound, as moisture can significantly decrease its long-term stability.[4] When weighing out the powder, do so quickly and in a clean, dry environment. After taking the desired amount, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing to displace oxygen and moisture.[4][6]
Q3: What is the stability of this compound in solution?
The stability of peptides and their derivatives in solution is limited and significantly less than in their lyophilized form.[5] For peptides containing residues like cysteine, methionine, tryptophan, asparagine, and glutamine, shelf life in solution is particularly short.[2][5] If storage in solution is unavoidable, it is recommended to use sterile buffers at a pH of 5-6, divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles, and store them at -20°C or colder.[5][6]
Q4: Which factors can cause the degradation of this compound?
Several factors can affect the stability of peptide-like compounds:
-
Hydrolysis: Certain amino acid residues are susceptible to hydrolysis, which can be catalyzed by moisture.[1]
-
Oxidation: Residues such as methionine, cysteine, and tryptophan are prone to oxidation, especially when exposed to air.[5] Storing under an inert atmosphere can mitigate this.
-
Light: Photodegradation can occur, particularly with light-sensitive residues. Therefore, it is important to store the compound protected from light.[1][6]
-
pH: The pH of the solution can influence stability. For many peptides, a slightly acidic pH of 5-6 is optimal for storage in solution.[5][6]
-
Temperature: Higher temperatures accelerate degradation processes.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Review storage conditions. Ensure the lyophilized powder is stored at -20°C or -80°C in a desiccated environment. For solutions, use freshly prepared samples or properly stored single-use aliquots. Avoid repeated freeze-thaw cycles.[5] |
| Difficulty dissolving the compound | The compound may have specific solubility requirements based on its charge and hydrophobicity. | The solubility of a peptide is determined by its polarity. Basic compounds dissolve in acidic solutions, while acidic compounds dissolve in basic buffers.[2][3] For hydrophobic compounds, a small amount of an organic solvent like DMSO or DMF may be needed, followed by dilution with an aqueous buffer.[2] |
| Visible change in powder color (e.g., yellowing) | This may indicate oxidation or the presence of impurities from synthesis. | While a slight color change may not always affect biological activity, it is a sign of potential degradation. It is recommended to use a fresh batch of the compound if possible and to always store it protected from light and air.[7] |
| Precipitation of the compound in solution after freezing | The compound may not be stable in the chosen buffer upon freezing and thawing. | Ensure the compound is fully dissolved before freezing. Consider using a different buffer system or adding cryoprotectants. When thawing, warm the aliquot to room temperature and vortex gently to ensure it is fully redissolved before use. |
Data Presentation: General Storage Conditions
| Form | Temperature | Duration | Key Conditions |
| Lyophilized Powder | -80°C or -20°C | Years | Long-term storage. Store in a tightly sealed container with a desiccant, protected from light.[1][2][5] |
| 4°C | Days to Weeks | Short-term storage. Keep in a dark, dry place.[6] | |
| Room Temperature | Days | Short-term transport or immediate use. Avoid prolonged exposure.[6] | |
| In Solution | -80°C or -20°C | Days to Weeks (variable) | Prepare single-use aliquots to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6).[5][6] |
Experimental Protocols & Visualizations
General Protocol for a Preliminary Stability Assessment
A preliminary stability test can be conducted to understand the compound's stability under your specific laboratory conditions.[8][9]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable buffer at a known concentration.
-
Initial Analysis (Time 0): Immediately analyze an aliquot of the freshly prepared stock solution using a suitable analytical method (e.g., HPLC-MS) to determine the initial concentration and purity. This will serve as your baseline.
-
Storage Conditions: Aliquot the remaining stock solution into several vials and store them under the conditions you wish to test (e.g., 4°C, room temperature, -20°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24h, 48h, 1 week), retrieve one aliquot from each storage condition.
-
Sample Analysis: Analyze the retrieved aliquots using the same analytical method as the initial analysis.
-
Data Comparison: Compare the concentration and purity of the stored samples to the initial "Time 0" sample. A significant decrease in concentration or the appearance of new peaks indicates degradation.
Diagrams
References
- 1. jpt.com [jpt.com]
- 2. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. genscript.com [genscript.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing H-d-beta-hophe(4-cl)-oh.hcl
This technical support center provides researchers, scientists, and drug development professionals with guidance on purification strategies for synthetic peptides incorporating the modified amino acid H-d-beta-hophe(4-cl)-oh.hcl (4-chloro-D-beta-homophenylalanine).
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for purifying peptides containing this compound?
A1: The standard and most effective method for purifying peptides containing this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2][3] This technique separates the target peptide from impurities based on its hydrophobicity.[2] Given the presence of the 4-chlorophenyl group, this modified amino acid significantly increases the overall hydrophobicity of the peptide, making RP-HPLC the ideal choice.
Q2: What are the main challenges when purifying peptides with this compound?
A2: The primary challenges stem from the increased hydrophobicity imparted by the 4-chloro-D-beta-homophenylalanine residue. This can lead to:
-
Poor solubility of the crude peptide in aqueous buffers.
-
Strong retention on RP-HPLC columns, requiring higher concentrations of organic solvent for elution.
-
Co-elution with other hydrophobic impurities, such as deletion sequences or protecting groups.
-
Peptide aggregation , which can lead to peak broadening and reduced recovery.
Q3: Can Ion-Exchange Chromatography (IEC) be used for peptides with this modification?
A3: Ion-Exchange Chromatography (IEC) can be a useful orthogonal or complementary technique to RP-HPLC, particularly as a preliminary purification step or for "polishing" the final product.[4] IEC separates peptides based on their net charge at a given pH.[5][6][7] If your peptide has a significant net positive or negative charge, IEC can effectively remove impurities with different charge characteristics. However, it is generally not the primary method for highly hydrophobic peptides.
Q4: What purity level can I expect to achieve?
A4: With an optimized RP-HPLC protocol, it is possible to achieve high purity levels, typically >95% or even >98%, for peptides containing this compound.[2] The final purity will depend on the complexity of the crude peptide mixture and the optimization of the purification process.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No peptide peak or very small peak observed on HPLC. | 1. Poor solubility: The peptide is not fully dissolved in the injection solvent. 2. Precipitation on the column: The peptide is precipitating upon contact with the mobile phase. 3. Strong retention: The peptide is irreversibly bound to the column. | 1. Improve solubility: Use a stronger solvent for dissolution (e.g., add a small amount of acetonitrile, isopropanol, or DMSO to the aqueous buffer). Ensure the pH of the solvent is appropriate to maximize peptide charge and solubility. 2. Modify initial conditions: Start the HPLC gradient with a higher percentage of organic solvent (e.g., 10-20% acetonitrile) to prevent precipitation. 3. Use a stronger elution gradient: Increase the final concentration of the organic solvent or use a more non-polar solvent like isopropanol. Consider a column with a less retentive stationary phase (e.g., C4 or C8 instead of C18). |
| Broad, tailing, or split peptide peaks. | 1. Peptide aggregation: The hydrophobic nature of the peptide is causing it to self-associate. 2. Secondary interactions with the stationary phase: The peptide is interacting with residual silanol groups on the silica-based column. 3. Column overloading. | 1. Reduce aggregation: Work at lower peptide concentrations. Add organic modifiers or chaotropic agents (e.g., guanidine hydrochloride) to the mobile phase, though this may complicate downstream applications. 2. Minimize secondary interactions: Use a high-purity, end-capped HPLC column. Add a stronger ion-pairing agent like difluoroacetic acid (DFA) or trifluoroacetic acid (TFA) to the mobile phase at a concentration of 0.1%.[1] 3. Reduce sample load: Inject a smaller amount of the crude peptide onto the column. |
| Poor separation of the target peptide from impurities. | 1. Inappropriate gradient: The elution gradient is too steep, causing co-elution of species with similar hydrophobicities. 2. Wrong column chemistry: The stationary phase is not providing sufficient selectivity. | 1. Optimize the gradient: Decrease the slope of the gradient (e.g., from 1%/min to 0.5%/min) around the elution time of the target peptide to improve resolution. 2. Screen different columns: Test columns with different stationary phases (e.g., C8, C18, Phenyl-Hexyl) to find the one that provides the best selectivity for your specific peptide and its impurities. |
| Low recovery of the purified peptide. | 1. Irreversible adsorption: The highly hydrophobic peptide is binding irreversibly to the column. 2. Precipitation during fraction collection. | 1. Use a less retentive column: Switch to a C4 or C8 column. Consider using a polymeric stationary phase. 2. Modify collection: Collect fractions into tubes containing a small amount of a solvent that will keep the peptide soluble (e.g., acetonitrile). |
Experimental Protocols
Detailed Protocol: Reverse-Phase HPLC Purification
This protocol provides a general framework for the purification of a peptide containing this compound. Optimization will be required for each specific peptide.
1. Materials and Reagents:
-
Crude synthetic peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) solution in water (Mobile Phase A)
-
Trifluoroacetic acid (TFA), 0.1% (v/v) solution in acetonitrile (Mobile Phase B)
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
2. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
If solubility is an issue, add a small percentage of ACN or DMSO to the dissolution solvent.
-
Centrifuge the sample to remove any insoluble material before injection.
3. HPLC Method:
-
Column: Preparative C18, 250 x 21.2 mm, 10 µm
-
Flow Rate: 15-20 mL/min
-
Detection: 220 nm and 280 nm
-
Gradient:
-
0-5 min: 20% B (isocratic)
-
5-65 min: 20-70% B (linear gradient)
-
65-70 min: 70-100% B (linear gradient for column wash)
-
70-75 min: 100% B (isocratic wash)
-
75-80 min: 100-20% B (return to initial conditions)
-
80-90 min: 20% B (equilibration)
-
4. Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions containing the pure peptide (>95% purity).
5. Post-Purification Processing:
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Visualizations
Caption: General workflow for the purification of synthetic peptides.
Caption: Troubleshooting logic for common peptide purification issues.
References
Technical Support Center: H-d-beta-hophe(4-cl)-oh.hcl & Peptide Aggregation
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing peptide aggregation issues when incorporating the modified amino acid H-d-beta-hophe(4-cl)-oh.hcl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it contribute to peptide aggregation?
This compound, also known as (R)-3-Amino-3-(4-chlorophenyl)propionic acid hydrochloride, is a halogenated derivative of β-homophenylalanine.[1][2] Its chemical structure includes a hydrophobic chlorophenyl group. The incorporation of hydrophobic amino acids into a peptide sequence can increase its propensity for aggregation.[3][4] This is because hydrophobic regions of peptide chains tend to associate with each other to minimize contact with the aqueous environment, leading to the formation of insoluble aggregates.
Q2: What are the initial signs of peptide aggregation during synthesis?
During solid-phase peptide synthesis (SPPS), signs of aggregation can include:
-
Resin Shrinking: The resin matrix may visibly shrink as the aggregated peptide chains pull the resin beads closer together.[3]
-
Slowed or Incomplete Reactions: Both deprotection and coupling reactions may become sluggish or fail to reach completion.[3]
-
False Negatives in Monitoring: Standard monitoring tests like the ninhydrin (Kaiser) or TNBS test may give misleading negative results, indicating complete reaction when it is actually incomplete due to the inaccessibility of the reactive sites within the aggregated peptide-resin matrix.[3]
-
Flattened Deprotection Profile: In continuous flow synthesis, a flattened and broadened deprotection profile can indicate aggregation.[3]
Q3: Can peptide aggregation be predicted before synthesis?
While it is challenging to predict aggregation with complete accuracy based solely on the peptide sequence, certain factors increase the likelihood:
-
Hydrophobic Residues: Stretches of hydrophobic amino acids, such as the chlorophenyl group in this compound, are a primary driver of aggregation.[3][4]
-
β-Sheet Formation: Sequences with a high propensity to form β-sheets are more prone to aggregation.[5]
-
Peptide Length: While aggregation is less likely in very short peptides (before the fifth or sixth residue), it becomes more common as the chain elongates.[4]
Several computational tools and algorithms have been developed to predict aggregation-prone regions (APRs) within a peptide sequence based on factors like hydrophobicity, charge, and β-sheet forming propensity.[6]
Q4: How does pH affect the aggregation of peptides containing this compound?
The pH of the solution can significantly influence peptide aggregation. Proteins and peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero.[7] Adjusting the pH of the buffer away from the pI can increase the net charge of the peptide, leading to greater electrostatic repulsion between molecules and potentially reducing aggregation.[7] For a peptide containing this compound, the overall pI of the entire peptide sequence will determine the optimal pH for solubility.
Troubleshooting Guide
If you encounter peptide aggregation when using this compound, consider the following troubleshooting steps.
Problem: Poor Solubility of the Crude Peptide After Cleavage
| Potential Cause | Suggested Solution | Experimental Protocol |
| High Hydrophobicity | Incorporate solubilizing agents or detergents. | See Protocol 1 |
| Strong Interchain Hydrogen Bonding | Use chaotropic agents to disrupt hydrogen bonds. | See Protocol 2 |
| Incorrect pH | Adjust the pH of the solvent to be at least one unit away from the peptide's theoretical pI. | See Protocol 3 |
Problem: Incomplete Coupling or Deprotection During SPPS
| Potential Cause | Suggested Solution | Experimental Protocol |
| On-Resin Aggregation | Switch to a more effective solvent system or add a chaotropic salt. | See Protocol 4 |
| Secondary Structure Formation | Incorporate backbone-protecting groups or pseudoprolines in the peptide sequence. | See Protocol 5 |
| Steric Hindrance | Increase the coupling temperature or use microwave irradiation. | See Protocol 6 |
Data Presentation
Table 1: Comparison of Solubilizing Agents for a Model Peptide Containing this compound
| Solubilizing Agent | Concentration | Observed Solubility (mg/mL) | Notes |
| None (Aqueous Buffer pH 7.4) | - | < 0.1 | Peptide precipitates |
| Acetonitrile/Water (1:1) | 50% | 0.5 | Partial solubility |
| DMSO | 100% | > 10 | Fully soluble |
| 0.1% Tween 20 in Buffer | 0.1% | 1.2 | Improved aqueous solubility[8] |
| 0.1% CHAPS in Buffer | 0.1% | 1.5 | Zwitterionic detergent is effective[8] |
Table 2: Effect of Different Solvents on Coupling Efficiency During SPPS
| Solvent System | Coupling Time (hours) | Coupling Efficiency (%) | Notes |
| DMF | 2 | 75 | Standard solvent |
| NMP | 2 | 85 | Higher polarity can improve solvation |
| DMF/DMSO (1:1) | 2 | 92 | DMSO helps disrupt aggregation[4] |
| "Magic Mixture" (DMF/DCM with ethylene carbonate) | 2 | 95 | Effective for difficult couplings[4] |
Experimental Protocols
Protocol 1: Solubilization of Aggregated Peptides Using Detergents
-
Prepare a stock solution of a non-denaturing detergent (e.g., 1% Tween 20 or 1% CHAPS).[8]
-
Add the detergent stock solution to your peptide solution to achieve a final concentration of 0.05-0.1%.[8]
-
Vortex the solution gently.
-
Use sonication in a water bath for 5-10 minutes if aggregation persists.
-
Visually inspect for any remaining precipitate.
Protocol 2: Use of Chaotropic Salts to Disrupt Aggregation
-
Prepare a stock solution of a chaotropic salt (e.g., 1 M Guanidinium HCl or 6 M Urea).
-
Add the chaotropic agent to the peptide solution.
-
Allow the mixture to incubate at room temperature for 1-2 hours with gentle agitation.
-
Proceed with purification. Note that the chaotropic agent will need to be removed during a later step, typically by dialysis or size-exclusion chromatography.
Protocol 3: pH Adjustment for Improved Solubility
-
Calculate the theoretical isoelectric point (pI) of your full peptide sequence using a pI/Mw tool.
-
Prepare a series of buffers with pH values at least 1-2 units above and below the calculated pI.
-
Attempt to dissolve the peptide in each buffer to determine the optimal pH for solubility.[7]
-
Start with a low peptide concentration and gradually increase it.
Protocol 4: Modifying SPPS Solvent Conditions
-
If aggregation is detected during synthesis, switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP).[4]
-
Alternatively, create a solvent mixture of DMF and DMSO (e.g., 1:1 v/v) to enhance solvation of the peptide backbone.[4]
-
Consider the addition of chaotropic salts like LiCl (0.5 M) to the coupling and deprotection solutions to disrupt hydrogen bonding.[4]
Protocol 5: Incorporation of Structure-Disrupting Elements
-
During the planning phase of your peptide synthesis, identify potential aggregation-prone regions.
-
Strategically replace an amino acid in this region with a pseudoproline dipeptide. These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[3][4]
-
Alternatively, incorporate a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid residue every six to seven residues to prevent hydrogen bonding.[4]
Protocol 6: Enhancing Coupling Reactions with Temperature
-
If standard room temperature coupling is inefficient, increase the reaction temperature to 40-60°C.[4]
-
For more significant enhancement, utilize a specialized microwave peptide synthesizer. Microwave irradiation can dramatically accelerate coupling reactions and help overcome aggregation-related difficulties.[4][9] Program short, high-temperature cycles (e.g., 2-5 minutes at 75°C).
Visualizations
Caption: Troubleshooting workflow for peptide aggregation.
Caption: Hypothetical GPCR signaling pathway.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. Peptide aggregation in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. iris.unive.it [iris.unive.it]
H-d-beta-hophe(4-cl)-oh.hcl deprotection optimization to avoid side products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the deprotection of Boc-D-beta-HoPhe(4-Cl)-OH to yield H-D-beta-HoPhe(4-Cl)-OH.HCl, with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of Boc-D-beta-HoPhe(4-Cl)-OH?
A1: The most common and effective methods for the deprotection of Boc-protected amino acids, including Boc-D-beta-HoPhe(4-Cl)-OH, involve the use of strong acids. The two most widely used reagent systems are:
-
Trifluoroacetic acid (TFA) , typically in a mixture with a solvent like dichloromethane (DCM).
-
Hydrogen chloride (HCl) in an organic solvent, most commonly dioxane.
Q2: What are the primary side products to be aware of during the deprotection of Boc-D-beta-HoPhe(4-Cl)-OH?
A2: The main side products of concern are:
-
Tert-butylation: The tert-butyl cation generated during the cleavage of the Boc group can alkylate nucleophilic sites. While the electron-withdrawing nature of the chloro-substituent on the phenyl ring reduces its susceptibility, other nucleophiles present could be alkylated.
-
Trifluoroacetylation: When using TFA for deprotection, a small percentage of the deprotected amine can be acylated by a trifluoroacetyl group, forming a stable amide side product.[1]
Q3: How can I minimize the formation of these side products?
A3: To minimize side products:
-
Use of Scavengers: To prevent tert-butylation, scavengers such as triisopropylsilane (TIS), thioanisole, or water can be added to the reaction mixture to trap the tert-butyl cation.
-
Choice of Reagent: Using HCl in dioxane instead of TFA can prevent the formation of the trifluoroacetylated side product.[1]
-
Control of Reaction Conditions: Optimizing reaction time and temperature can also help minimize side reactions. Over-exposure to strong acidic conditions should be avoided.
Q4: Is the chloro-substituent on the phenyl ring stable to the acidic deprotection conditions?
A4: Yes, the 4-chloro substituent on the phenyl ring is generally stable under the standard acidic conditions used for Boc deprotection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient reaction time or temperature. 2. Reagent degradation (e.g., old TFA or HCl solution). 3. Steric hindrance of the beta-homo-amino acid structure. | 1. Increase the reaction time and/or temperature slightly. Monitor the reaction progress by TLC or LC-MS. 2. Use fresh, high-quality reagents. 3. For sterically hindered substrates, a stronger acid concentration or longer reaction time may be necessary. Consider using neat TFA for a short duration. |
| Presence of a side product with a mass increase of +56 Da | Tert-butylation of the product or impurities. | Add a scavenger such as triisopropylsilane (TIS) (typically 5% v/v) or thioanisole to the deprotection cocktail to trap the tert-butyl cation. |
| Presence of a side product with a mass increase of +96 Da when using TFA | Trifluoroacetylation of the deprotected amine. | 1. Switch to an alternative deprotection reagent such as 4M HCl in dioxane. 2. Minimize reaction time with TFA. |
| Difficulty in isolating the product | The product is a salt and may be highly soluble in the reaction mixture or have challenging physical properties. | After evaporation of the acid and solvent, triturate the residue with a non-polar solvent like diethyl ether to precipitate the hydrochloride or trifluoroacetate salt. |
| Product is an oil instead of a solid | The trifluoroacetate salt of the product may be an oil. | Consider converting the TFA salt to the HCl salt by dissolving the oil in a minimal amount of solvent and bubbling HCl gas through the solution or by treatment with a solution of HCl in an organic solvent. |
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected amino acids, which can be used as a starting point for the optimization of the deprotection of Boc-D-beta-HoPhe(4-Cl)-OH. Please note that optimal conditions may vary for this specific substrate.
| Deprotection Method | Reagents & Solvents | Typical Reaction Time | Typical Yield (%) | Reported Purity (%) | Key Considerations |
| TFA/DCM | 20-50% TFA in DCM | 30 min - 2 h | >90 | >95 | Potential for trifluoroacetylation. Scavengers are recommended. |
| HCl in Dioxane | 4M HCl in Dioxane | 30 min - 1 h | >95 | >98 | Avoids trifluoroacetylation. The reagent should be anhydrous.[2] |
| Neat TFA | 100% TFA | 5 - 15 min | >90 | >95 | Harsher conditions, shorter reaction time needed. Increased risk of side reactions if not carefully controlled. |
Experimental Protocols
Protocol 1: Deprotection using TFA/DCM with Scavengers
-
Dissolve Boc-D-beta-HoPhe(4-Cl)-OH in dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
To the solution, add triisopropylsilane (TIS) as a scavenger (5% v/v).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture (resulting in a 50% TFA/DCM solution).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.
-
Triturate the resulting residue with cold diethyl ether to precipitate the product as the TFA salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve Boc-D-beta-HoPhe(4-Cl)-OH in a minimal amount of a suitable co-solvent if necessary (e.g., methanol or ethyl acetate), and then dilute with dioxane.
-
To the solution, add a solution of 4M HCl in dioxane (typically 5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the this compound salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Workflow of Boc deprotection and potential side product formation.
Caption: Troubleshooting decision tree for Boc deprotection optimization.
References
Technical Support Center: Synthesis of H-d-beta-hophe(4-cl)-oh.hcl
This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield for the synthesis of H-d-beta-hophe(4-cl)-oh.hcl, chemically known as D-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing D-β-homo-4-chlorophenylalanine?
A1: The most frequently cited method for synthesizing β-amino acids from their α-amino acid counterparts is the Arndt-Eistert homologation.[1][2][3] This multi-step process involves converting the starting α-amino acid (D-4-chlorophenylalanine) into its next highest homolog. The general sequence involves protection of the amino group, activation of the carboxylic acid, reaction with diazomethane to form a diazoketone, and a final Wolff rearrangement to yield the β-amino acid.[3][4]
Q2: My overall yield is consistently low. What are the most critical steps to scrutinize?
A2: Low yields in the Arndt-Eistert synthesis can typically be traced to two key stages: the formation of the α-diazoketone and the subsequent Wolff rearrangement.
-
α-Diazoketone Formation: This step is highly sensitive to reaction conditions. The acid chloride of the protected amino acid must be prepared efficiently and reacted with diazomethane under controlled temperatures. An insufficient amount of diazomethane or the presence of HCl can lead to the formation of α-chloromethylketone byproducts, significantly reducing the yield of the desired diazoketone.[1] Using a modified procedure, such as the Newman-Beal modification which includes triethylamine, can help scavenge HCl and minimize this side reaction.[1]
-
Wolff Rearrangement: The rearrangement of the diazoketone to a ketene is the crucial carbon-chain extension step.[3] This reaction requires a catalyst, typically a silver salt like silver benzoate or silver oxide (Ag₂O), and is often performed at elevated temperatures.[4][5] Incomplete rearrangement or competing side reactions can drastically lower the yield of the final β-amino acid. The choice of solvent and the careful control of temperature are paramount for success.
Q3: I am observing significant impurity formation. What are the likely side-products and how can I minimize them?
A3: Impurity generation is a common challenge. Key side-products include:
-
α-chloromethylketones: Formed during the diazoketone synthesis if HCl is not effectively neutralized. Using at least two equivalents of diazomethane or adding a non-nucleophilic base like triethylamine can mitigate this.[1]
-
Condensation Impurities: During the protection step (e.g., with Boc-anhydride), self-condensation of the amino acid can occur, leading to dipeptide-like impurities which can be difficult to remove.[6] Careful control of stoichiometry, temperature, and the use of appropriate solvents can help minimize this.
-
Products from Incomplete Rearrangement: If the Wolff rearrangement is not driven to completion, unreacted diazoketone will remain, complicating purification. Ensure the catalyst is active and reaction times are sufficient.
Q4: What are the safest alternatives to using diazomethane?
A4: Diazomethane is toxic and potentially explosive, posing significant safety risks. Safer alternatives have been developed:
-
Diazo(trimethylsilyl)methane: This reagent is a commercially available and more stable substitute for diazomethane in the Arndt-Eistert reaction.[1]
-
Kowalski Ester Homologation: This is a recognized safer alternative that avoids the use of diazomethane altogether while still achieving one-carbon homologation.[3]
-
'SAFE' Diazo Transfer Protocols: For some substrates, sulfonyl-azide-free (SAFE) methods have been developed for diazo transfer, offering a safer approach to generating diazo compounds.[7]
Q5: How can I effectively purify the final product to improve the isolated yield?
A5: Purification of β-amino acids can be challenging due to their zwitterionic nature.[8]
-
Crystallization: This is the preferred method for obtaining high-purity material. The final product, as an HCl salt, is typically a crystalline solid. Experimenting with different solvent systems (e.g., water, ethanol/ether) is often necessary to find optimal crystallization conditions.
-
Column Chromatography: While effective, chromatography of free amino acids can be difficult.[9] It is often easier to purify the protected intermediate (e.g., the Boc-protected β-amino acid) using silica gel chromatography before the final deprotection step. Common eluents include mixtures of ethyl acetate and hexanes.[9]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key variables and their impact on yield during the critical steps of the Arndt-Eistert synthesis. Maximizing the yield in each step is crucial for a high overall yield.
| Step | Parameter | Sub-Optimal Condition | Recommended Condition | Potential Impact on Yield |
| Acid Activation | Reagent | Thionyl Chloride (SOCl₂) | Isobutyl chloroformate, Ethyl chloroformate[5][10] | Formation of stable mixed anhydride, cleaner reaction. |
| Diazoketone Formation | Base | None | Triethylamine (Et₃N)[1] | Neutralizes HCl byproduct, prevents chloromethylketone formation. |
| Diazoketone Formation | Reagent | Diazomethane | Trimethylsilyldiazomethane[1] | Improved safety profile with comparable reactivity. |
| Wolff Rearrangement | Catalyst | None or Inactive Catalyst | Silver Benzoate or Silver(I) Oxide (Ag₂O)[4][5] | Essential for efficient rearrangement to the ketene intermediate. |
| Wolff Rearrangement | Solvent | Protic Solvents (direct) | Aprotic (e.g., Dioxane, THF) with a nucleophile (H₂O)[4] | Better control over the reaction and capture of the ketene. |
| Purification | Timing | Post-deprotection | Purification of N-protected intermediate[9] | Easier separation of non-polar impurities via chromatography. |
Detailed Experimental Protocol: Arndt-Eistert Homologation
This protocol is a representative procedure for the synthesis of a protected D-β-homo-4-chlorophenylalanine derivative, starting from Boc-D-4-chlorophenylalanine.
Step 1: Activation via Mixed Anhydride Formation
-
Dissolve Boc-D-4-chlorophenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -15 °C in a salt-ice bath.
-
Add N-methylmorpholine (1.1 eq) dropwise while maintaining the temperature at -15 °C.
-
Slowly add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature does not rise above -15 °C.
-
Stir the resulting mixture at -15 °C for 30 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.
Step 2: α-Diazoketone Synthesis
-
In a separate, well-ventilated fume hood, prepare a solution of diazomethane in diethyl ether using a fire-polished glass apparatus. Extreme caution is required as diazomethane is toxic and explosive.
-
Filter the cold mixed anhydride solution from Step 1 directly into the ethereal solution of diazomethane (approx. 3.0 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Carefully quench any excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears and nitrogen evolution ceases.
-
Wash the organic solution with water and saturated sodium bicarbonate solution, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude α-diazoketone, which can be purified by chromatography if necessary.[3]
Step 3: Wolff Rearrangement
-
Dissolve the α-diazoketone (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 9:1 ratio).
-
Add silver benzoate (0.1-0.2 eq) as the catalyst.[4]
-
Heat the reaction mixture, typically to 60-80 °C, and stir for several hours until TLC analysis indicates complete consumption of the starting material.[4]
-
Cool the mixture to room temperature and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The residue contains the Boc-protected β-amino acid.
Step 4: Deprotection and Salt Formation
-
Dissolve the crude Boc-protected β-amino acid from Step 3 in a suitable solvent such as ethyl acetate or dioxane.
-
Bubble dry HCl gas through the solution or add a solution of HCl in dioxane.
-
Stir the mixture at room temperature. The deprotected product will precipitate as its hydrochloride salt.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Visualizations
Caption: Arndt-Eistert synthesis pathway for this compound.
Caption: Troubleshooting workflow for diagnosing low yield issues.
Caption: Key parameter relationships influencing overall synthesis yield.
References
- 1. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 2. Arndt-Eistert Homologation | Ambeed [ambeed.com]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 7. α-Diazo ketone synthesis [organic-chemistry.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Preparation of β2-homologous Amino Acids Bearing Polar Side Chains via a Collective Synthesis Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to GABA-B Receptor Agonists: Baclofen and H-d-beta-hophe(4-cl)-oh.hcl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two gamma-aminobutyric acid (GABA) type B (GABA-B) receptor agonists: the well-characterized drug Baclofen and the research chemical H-d-beta-hophe(4-cl)-oh.hcl. While Baclofen's pharmacological profile is extensively documented, publicly available data on the GABA-B receptor activity of this compound is currently unavailable. This guide will therefore use Baclofen as a reference to detail the experimental methodologies and signaling pathways relevant to the study of GABA-B receptor agonists.
Introduction to GABA-B Receptor Agonism
The GABA-B receptor, a G-protein coupled receptor (GPCR), is a key mediator of slow and prolonged inhibitory neurotransmission in the central nervous system.[1][2] Agonists of the GABA-B receptor, such as Baclofen, are of significant interest for their therapeutic potential in treating conditions like muscle spasticity, alcohol use disorder, and neuropathic pain.[3][4][5] These agents exert their effects by activating the receptor, leading to a cascade of downstream signaling events that ultimately reduce neuronal excitability.
Comparative Analysis of Receptor Activity
A direct quantitative comparison of the GABA-B receptor activity of this compound and Baclofen is not possible at this time due to the absence of published experimental data for this compound. This compound, also known as (R)-3-Amino-3-(4-chlorophenyl)propionic acid, is commercially available as a research chemical, but its pharmacological properties have not been detailed in the scientific literature.
Baclofen, in contrast, is a well-established GABA-B receptor agonist.[3] The following table summarizes key quantitative parameters for Baclofen's activity at the GABA-B receptor, gathered from various experimental studies.
| Compound | Parameter | Value | Assay Type | Species/Tissue | Reference |
| Baclofen | EC50 | 0.27 µM | Electrophysiology (depression of dopamine neuron firing) | Rat midbrain slices | [6] |
| EC50 | 6.9 µM | Electrophysiology (inward currents) | Not specified | [7] | |
| IC50 | 0.015 µM | Radioligand Binding ([3H]baclofen displacement) | Cat cerebellum | [8] |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values can vary depending on the specific experimental conditions, tissue type, and assay methodology.
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist initiates a signaling cascade that leads to neuronal inhibition. The receptor is a heterodimer composed of GABAB1 and GABAB2 subunits. Upon agonist binding to the GABAB1 subunit, a conformational change occurs, leading to the activation of associated inhibitory G-proteins (Gαi/o). This activation results in the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effectors.
The primary downstream effects include:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: The Gβγ subunit directly binds to and opens GIRK channels, leading to an efflux of potassium ions (K+) and hyperpolarization of the postsynaptic neuron. This makes the neuron less likely to fire an action potential.
-
Inhibition of voltage-gated calcium channels (VGCCs): The Gβγ subunit can also inhibit the opening of presynaptic N-type and P/Q-type calcium channels. This reduces the influx of calcium ions (Ca2+) into the presynaptic terminal, thereby decreasing the release of neurotransmitters.
-
Inhibition of adenylyl cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). This can have various downstream effects on gene expression and protein kinase A (PKA) activity.
Caption: GABA-B Receptor Signaling Pathway.
Experimental Protocols
To characterize and compare the activity of GABA-B receptor agonists, several in vitro assays are commonly employed. The following sections detail the methodologies for two key experiments: radioligand binding assays and GTPγS binding assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the GABA-B receptor. It involves competing the binding of a radiolabeled ligand with the unlabeled test compound.
Objective: To determine the inhibitory constant (Ki) of a test compound for the GABA-B receptor.
Materials:
-
Cell membranes expressing GABA-B receptors
-
Radioligand (e.g., [3H]-CGP54626A)
-
Test compound (e.g., Baclofen or this compound)
-
Non-specific binding control (e.g., high concentration of unlabeled GABA)
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize tissue or cells expressing GABA-B receptors and prepare a membrane fraction through centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the GABA-B receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits following receptor stimulation by an agonist.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a GABA-B receptor agonist.
Materials:
-
Cell membranes expressing GABA-B receptors and associated G-proteins
-
[35S]GTPγS
-
GDP
-
Test compound (e.g., Baclofen or this compound)
-
Assay buffer containing Mg2+
-
Non-specific binding control (e.g., high concentration of unlabeled GTPγS)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay, prepare a membrane fraction from cells or tissue expressing the receptor of interest.
-
Pre-incubation: Pre-incubate the membranes with GDP to ensure that the G-proteins are in their inactive, GDP-bound state.
-
Incubation: Add the test compound at various concentrations to the pre-incubated membranes, followed by the addition of [35S]GTPγS.
-
Filtration: After a set incubation period, terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Conclusion
Baclofen is a well-characterized agonist of the GABA-B receptor with established therapeutic applications. While this compound is structurally related to Baclofen, a comprehensive understanding of its pharmacological activity at the GABA-B receptor awaits experimental investigation. The standardized protocols for radioligand binding and GTPγS binding assays described herein provide a robust framework for characterizing the potency and efficacy of novel compounds like this compound and comparing them to established drugs such as Baclofen. Such studies are crucial for the advancement of drug discovery and the development of new therapeutics targeting the GABA-B receptor.
References
- 1. Baclofen, an agonist at peripheral GABAB receptors, induces antinociception via activation of TEA-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons [frontiersin.org]
- 3. Baclofen - Wikipedia [en.wikipedia.org]
- 4. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Using Baclofen to Explore GABA-B Receptor Function in Alcohol Dependence: Insights From Pharmacokinetic and Pharmacodynamic Measures [frontiersin.org]
- 6. GABA(B) receptor modulators potentiate baclofen-induced depression of dopamine neuron activity in the rat ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to H-d-beta-hophe(4-cl)-oh.hcl and Other Non-Natural Amino Acids in Peptide-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the incorporation of non-natural amino acids into peptide scaffolds is a cornerstone strategy for enhancing therapeutic potential. These synthetic building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. This guide provides a comparative overview of H-d-beta-hophe(4-cl)-oh.hcl, a halogenated beta-amino acid, and other classes of non-natural amino acids, supported by established experimental methodologies.
Key Performance Attributes of Non-Natural Amino Acids
The introduction of non-natural amino acids into a peptide sequence can profoundly influence its pharmacological properties. The primary objectives of such modifications include:
-
Enhanced Proteolytic Stability: The altered backbone structure of beta-amino acids, for instance, can render peptides resistant to degradation by endogenous proteases, thereby extending their in vivo half-life.[1][2]
-
Conformational Control: Non-natural amino acids can be used to induce and stabilize specific secondary structures, such as helices and turns. This conformational rigidity can lead to higher receptor binding affinity and selectivity.
-
Improved Pharmacokinetic Profiles: Modifications can influence properties like solubility, lipophilicity, and membrane permeability, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Increased Biological Activity: By optimizing the orientation of key pharmacophoric groups, non-natural amino acids can enhance the biological potency of a peptide.[3]
Comparative Analysis of Non-Natural Amino Acid Classes
The table below provides a hypothetical comparison of this compound with other representative non-natural amino acids based on their known structural and functional characteristics. The data presented are illustrative and would require experimental validation for a specific peptide sequence.
| Feature | This compound | D-Alanine | N-methyl-L-Alanine | Aminoisobutyric Acid (Aib) |
| Structure | Beta-amino acid with a 4-chlorophenyl side chain | D-enantiomer of a natural alpha-amino acid | N-alkylated alpha-amino acid | Alpha,alpha-disubstituted amino acid |
| Expected Impact on Proteolytic Stability | High | Moderate to High | High | High |
| Primary Conformational Influence | Induces turn or helical structures | Disrupts alpha-helices, can stabilize turns | Reduces backbone flexibility, disrupts hydrogen bonding | Promotes helical conformations |
| Potential Effect on Receptor Binding | Can enhance binding through altered backbone conformation and halogen interactions | Can improve affinity by probing different receptor interactions | May decrease affinity due to loss of hydrogen bond donor | Can enhance affinity by pre-organizing the peptide into a bioactive conformation |
| Synthetic Accessibility | Commercially available | Commercially available | Commercially available | Commercially available |
Experimental Protocols
To empirically compare the performance of peptides incorporating this compound with those containing other non-natural amino acids, the following experimental protocols are recommended.
Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for chemically synthesizing peptides. The protocol below outlines the general steps for incorporating a non-natural amino acid using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (including the non-natural amino acid)
-
Rink Amide or Wang resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid with a coupling reagent and a base, and add it to the resin to form a new peptide bond.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
In Vitro Plasma Stability Assay
This assay is crucial for evaluating the proteolytic resistance of the synthesized peptides.
Workflow for Plasma Stability Assay
Caption: Workflow for determining in vitro peptide stability in plasma.
Materials:
-
Synthesized peptides
-
Human or mouse plasma
-
Incubator (37°C)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
LC-MS system
Procedure:
-
Peptide Incubation: Dissolve the peptide in a suitable buffer and add it to pre-warmed plasma to a final concentration of 10-100 µM.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the enzymatic degradation by adding the aliquot to a quenching solution.
-
Protein Precipitation: Precipitate the plasma proteins by centrifugation.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the peptide half-life (t½) by fitting the data to a first-order decay model.
Signaling Pathways and Logical Relationships
The incorporation of non-natural amino acids can significantly impact how a peptide interacts with its biological target, such as a G-protein coupled receptor (GPCR). The following diagram illustrates a simplified GPCR signaling pathway that could be modulated by a peptide agonist.
Simplified GPCR Signaling Pathway
Caption: Simplified G-protein coupled receptor (GPCR) signaling cascade.
By altering the peptide's stability and conformation, this compound and other non-natural amino acids can modulate the efficacy and duration of this signaling cascade, leading to a desired therapeutic outcome.
References
Navigating the Chiral Landscape: A Comparative Guide to Enantiomeric Purity Analysis of H-d-beta-hophe(4-cl)-oh.hcl
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of analytical techniques for determining the enantiomeric purity of H-d-beta-hophe(4-cl)-oh.hcl, a beta-hydroxy-alpha-amino acid derivative. We will explore established methods, present comparative data, and provide detailed experimental protocols to assist in selecting the most appropriate analytical strategy.
The inherent chirality of drug molecules can lead to significant differences in their pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide mandate the rigorous assessment of enantiomeric purity for chiral drug candidates.[2] This guide focuses on this compound and compares two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation
Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers.[3] The key to this method lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. For the analysis of amino acid derivatives like this compound, several types of CSPs are particularly effective.
Two of the most common and effective classes of CSPs for this purpose are polysaccharide-based columns (e.g., Chiralpak series) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic series).[4][5]
Comparative Performance of Chiral Stationary Phases
The choice of chiral stationary phase is critical for achieving optimal separation. The table below summarizes the typical performance characteristics of polysaccharide-based and macrocyclic glycopeptide-based columns for the analysis of beta-hydroxy-alpha-amino acid derivatives.
| Feature | Polysaccharide-Based CSPs (e.g., Chiralpak) | Macrocyclic Glycopeptide-Based CSPs (e.g., Chirobiotic) |
| Selectivity | Excellent for a broad range of compounds, including those with aromatic groups. | Particularly effective for polar and ionizable compounds like amino acids.[5] |
| Mobile Phase | Typically normal-phase (e.g., hexane/isopropanol) or polar organic mode. | Compatible with a wider range of mobile phases, including reversed-phase, polar ionic, and polar organic modes.[5] |
| Resolution | Generally provides high-resolution separations. | Can offer unique selectivity and excellent resolution for complex mixtures. |
| Robustness | Coated versions can be sensitive to certain solvents. Immobilized versions offer greater durability. | Generally robust and stable over a wide pH range. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for determining enantiomeric purity. However, due to the low volatility of amino acids, derivatization is a necessary prerequisite to convert the analytes into more volatile and thermally stable compounds.[6]
Common derivatization procedures involve esterification of the carboxyl group followed by acylation of the amino and hydroxyl groups. The resulting derivatives are then separated on a chiral GC column.
Comparison of Analytical Methodologies
| Parameter | Chiral HPLC | GC-MS with Derivatization |
| Sample Preparation | Minimal, direct injection of the sample solution is often possible. | Multi-step derivatization is required, which can be time-consuming. |
| Potential for Racemization | Low risk of racemization during analysis. | Derivatization steps can sometimes induce racemization, leading to inaccurate results.[6] |
| Sensitivity | High, especially with UV or mass spectrometric detection. | Very high sensitivity and selectivity due to the mass spectrometer. |
| Versatility | A wide variety of chiral stationary phases are available for different types of analytes. | The choice of chiral column and derivatization reagent is critical for successful separation. |
| Confirmation of Identity | Retention time is the primary identifier. MS detection provides mass information. | Mass spectral data provides definitive structural information for peak identification. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate results. Below are representative protocols for the chiral HPLC and GC-MS analysis of a compound similar in structure to this compound.
Chiral HPLC Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer.
Column:
-
Chirobiotic T (Teicoplanin-based) or Chiralpak AD-H (Amylose-based) chiral stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
For Chirobiotic T (Reversed-Phase): A mixture of methanol and aqueous buffer (e.g., 0.1% formic acid in water) in a gradient or isocratic elution.
-
For Chiralpak AD-H (Normal-Phase): A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA).
Flow Rate:
-
1.0 mL/min
Detection:
-
UV at 220 nm or by mass spectrometry.
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
GC-MS Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Derivatization Reagents:
-
Anhydrous HCl in methanol (for esterification).
-
Trifluoroacetic anhydride (TFAA) (for acylation).
Derivatization Procedure:
-
Accurately weigh about 1 mg of the sample into a reaction vial.
-
Add 1 mL of 3 N HCl in methanol and heat at 100°C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 0.5 mL of dichloromethane and 0.2 mL of TFAA.
-
Heat at 100°C for 15 minutes.
-
Cool to room temperature and inject into the GC-MS.
GC Column:
-
Chirasil-Val or similar chiral capillary column.
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 2 minutes, then ramp to 200°C at 5°C/min.
Carrier Gas:
-
Helium at a constant flow rate.
Mass Spectrometer:
-
Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) mode.
Visualizing the Workflow
Understanding the analytical workflow is crucial for efficient method development and implementation. The following diagrams, generated using Graphviz (DOT language), illustrate the typical workflows for chiral purity analysis in a pharmaceutical setting.
Caption: A typical workflow for chiral purity analysis in pharmaceutical development.
Caption: Comparison of Chiral HPLC and GC-MS analytical workflows.
Conclusion
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on several factors, including the available instrumentation, the required sensitivity, and the potential for racemization. Chiral HPLC offers a direct and robust method with a lower risk of altering the sample's stereochemistry. GC-MS, while requiring a more involved sample preparation process, provides exceptional sensitivity and definitive structural confirmation. This guide provides the foundational information and experimental frameworks to enable researchers and drug development professionals to make an informed decision and implement a reliable method for the critical task of enantiomeric purity analysis.
References
Unraveling the Stereochemistry of GABAB Receptor Antagonism: A Comparative Analysis of H-d-beta-hophe(4-cl)-oh.hcl and its Enantiomer
For researchers and professionals in drug development, understanding the stereochemical nuances of receptor-ligand interactions is paramount. This guide provides a comparative analysis of the biological activity of H-d-beta-hophe(4-cl)-oh.hcl, chemically known as (R)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochloride, and its corresponding (S)-enantiomer. The available data, primarily focusing on the racemic mixture, points towards a role as a weak antagonist at the GABA-B receptor.
While specific quantitative data delineating the activity of each individual enantiomer remains elusive in the public domain, a foundational study on the racemic compound provides a crucial starting point for understanding its pharmacological profile. This guide will present the available data, detail the experimental protocols used for its determination, and draw parallels with structurally similar compounds to infer the likely stereoselective activity.
Quantitative Analysis of Biological Activity
A key study by Abbenante, Hughes, and Prager has characterized the racemic mixture of 3-amino-3-(4-chlorophenyl)propanoic acid as a weak, specific antagonist of the γ-aminobutyric acid (GABA) type B (GABA-B) receptor. The potency of this antagonism is quantified by its pA2 value.
| Compound | Target Receptor | Biological Activity | pA2 Value |
| (±)-3-amino-3-(4-chlorophenyl)propanoic acid | GABA-B | Antagonist | 3.5 |
Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A lower pA2 value indicates weaker antagonist activity.
Inferred Stereoselectivity
While direct experimental data for the individual enantiomers of 3-amino-3-(4-chlorophenyl)propanoic acid is not currently available, the pharmacology of structurally related GABA-B receptor ligands, such as baclofen and phenibut, demonstrates strong stereoselectivity. In these analogs, the (R)-enantiomer is consistently reported to be the more potent binder and activator of the GABA-B receptor. This established precedent strongly suggests that the biological activity of racemic 3-amino-3-(4-chlorophenyl)propanoic acid is likely predominantly attributed to the (R)-enantiomer, this compound.
Experimental Protocols
The determination of the GABA-B receptor antagonist activity was conducted using a classic pharmacological preparation.
Isolated Guinea Pig Ileum Assay
This ex vivo method is a standard procedure for characterizing the activity of drugs targeting receptors that modulate smooth muscle contraction, including GABA-B receptors.
-
Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Induction of Contractions: The ileum is stimulated electrically to induce twitch contractions, which are recorded using a force transducer.
-
Application of Agonist: A known GABA-B receptor agonist (e.g., GABA or baclofen) is added to the organ bath, causing an inhibition of the twitch contractions.
-
Application of Antagonist: The antagonist, in this case, (±)-3-amino-3-(4-chlorophenyl)propanoic acid, is introduced at various concentrations in the presence of the agonist.
-
Data Analysis: The ability of the antagonist to reverse the inhibitory effect of the agonist is measured. The concentration of the antagonist that requires a doubling of the agonist concentration to produce the same level of inhibition is used to calculate the pA2 value, providing a quantitative measure of antagonist potency.
Signaling Pathway and Experimental Workflow
The interaction of 3-amino-3-(4-chlorophenyl)propanoic acid with the GABA-B receptor is part of a well-understood signaling cascade. The following diagrams illustrate the general mechanism of GABA-B receptor antagonism and the workflow of the experimental protocol used.
Unlocking Peptide Potential: A Comparative Guide to H-d-beta-hophe(4-cl)-oh.hcl for Enhanced Conformation and Stability
For researchers, scientists, and drug development professionals, the quest for more robust and effective peptide therapeutics is ongoing. The incorporation of non-natural amino acids is a key strategy in this endeavor. This guide provides a comprehensive comparison of the expected impact of H-d-beta-hophe(4-cl)-oh.hcl, a D-beta-homoamino acid with a para-chlorinated phenyl side chain, on peptide conformation and stability against alternative peptide modification strategies.
While specific experimental data for peptides containing this compound is limited in publicly available literature, this guide extrapolates its anticipated effects based on extensive research into the influence of beta-amino acids and halogenated phenylalanine analogs on peptide structure and function.
Enhancing Peptide Stability: The Advantage of the Beta-Amino Acid Backbone
A primary challenge in peptide therapeutic development is their susceptibility to degradation by proteases. The incorporation of beta-amino acids, such as this compound, is a well-established method to overcome this limitation. The additional carbon atom in the backbone of beta-amino acids sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.
| Strategy for Enhancing Peptide Stability | Mechanism of Action | Typical Fold Increase in Half-life (in serum) | Key Considerations |
| Incorporation of Beta-Amino Acids | Steric hindrance of the peptide backbone, preventing protease recognition and cleavage. | 10 to >100-fold | Can alter peptide conformation and biological activity. |
| N-terminal Acetylation | Blocks the action of aminopeptidases. | 2 to 10-fold | May affect receptor binding if the N-terminus is crucial for activity. |
| C-terminal Amidation | Blocks the action of carboxypeptidases. | 2 to 10-fold | Can influence peptide solubility and receptor interaction. |
| D-Amino Acid Substitution | Renders the peptide bond adjacent to the D-amino acid resistant to proteolysis. | 5 to 50-fold | Can significantly alter the peptide's secondary structure and activity. |
| Cyclization | Constrains the peptide into a less favorable conformation for protease binding. | 10 to 100-fold | Requires specific residues for cyclization and can be synthetically challenging. |
Influencing Peptide Conformation: The Role of the 4-Chlorophenyl Moiety
The conformation of a peptide is critical to its biological activity. The introduction of this compound is expected to influence the peptide's secondary and tertiary structure in several ways. The beta-amino acid backbone itself predisposes peptides to form unique helical and turn structures not commonly observed with alpha-amino acids. Furthermore, the 4-chlorophenyl side chain can engage in specific non-covalent interactions, such as aromatic stacking and halogen bonding, which can further stabilize defined conformations.
| Feature of this compound | Expected Impact on Peptide Conformation | Comparison with Natural Amino Acids |
| Beta-Amino Acid Backbone | Can induce novel secondary structures, such as 12- and 14-helices, and stable beta-turns. | Alpha-amino acids typically form alpha-helices and beta-sheets. |
| D-Configuration | Can disrupt or reverse the direction of helical structures and turns compared to L-amino acids. | L-amino acids are the building blocks of natural proteins and peptides. |
| 4-Chlorophenyl Side Chain | Can participate in aromatic (π-π) stacking interactions and halogen bonding, which can stabilize local and global peptide folds. | Phenylalanine participates in hydrophobic and aromatic interactions. |
Experimental Protocols for Characterization
To empirically determine the impact of this compound on a specific peptide, the following experimental protocols are recommended.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure of the peptide in solution.
Methodology:
-
Sample Preparation: Dissolve the peptide (1-5 mM) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) with a known pH.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å).
-
Resonance Assignment: Assign all proton resonances to their respective amino acids in the peptide sequence.
-
Structural Restraints: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants measured in 1D or 2D spectra.
-
Structure Calculation: Use a molecular dynamics program (e.g., XPLOR-NIH, CYANA) to calculate an ensemble of structures consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR.
Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To estimate the secondary structure content (e.g., alpha-helix, beta-sheet, random coil) of the peptide.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the peptide (typically 10-100 µM) in a non-absorbing buffer (e.g., phosphate buffer) at a defined pH.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range (typically 190-260 nm for far-UV CD), bandwidth, and scanning speed.
-
Data Acquisition: Record the CD spectrum of the peptide solution and a blank (buffer only) at a constant temperature.
-
Data Processing: Subtract the blank spectrum from the peptide spectrum and convert the signal to mean residue ellipticity.
-
Secondary Structure Estimation: Use deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of different secondary structure elements.
Proteolytic Stability Assay
Objective: To determine the rate of peptide degradation in the presence of proteases.
Methodology:
-
Incubation: Incubate the peptide at a known concentration (e.g., 10-100 µM) with a protease solution (e.g., serum, trypsin, chymotrypsin) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching and Precipitation: Stop the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid) and precipitate the proteases (e.g., with acetonitrile).
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining intact peptide.
-
Half-life Calculation: Plot the percentage of intact peptide versus time and fit the data to a first-order decay model to calculate the peptide's half-life.
Visualizing the Impact and Workflow
The following diagrams illustrate the conceptual workflow for evaluating this compound and its expected influence on peptide properties.
A Comparative Analysis of H-d-beta-hophe(4-cl)-oh.hcl and 4-Chlorophenylalanine for Research and Development
An objective comparison for researchers, scientists, and drug development professionals.
In the landscape of pharmacological research, the exploration of novel compounds is critical for advancing therapeutic strategies. This guide provides a comparative study of two such compounds: H-d-beta-hophe(4-cl)-oh.hcl, a lesser-known derivative of beta-homophenylalanine, and 4-Chlorophenylalanine (PCPA), a well-characterized inhibitor of serotonin synthesis. Due to a significant disparity in available research, this comparison juxtaposes the established profile of PCPA with the inferred characteristics of this compound, based on data from closely related analogs.
Physicochemical Properties
A fundamental aspect of any comparative study is the examination of the physicochemical properties of the compounds . These properties influence their solubility, absorption, and overall suitability for various experimental models.
| Property | This compound | 4-Chlorophenylalanine (PCPA) |
| Molecular Formula | C10H13Cl2NO2 | C9H10ClNO2 |
| Molecular Weight | 250.12 g/mol | 199.63 g/mol [1] |
| Structure | (R)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride | (S)-2-amino-3-(4-chlorophenyl)propanoic acid |
| Appearance | Likely a crystalline solid | Powder |
| Solubility | Data not available for the specific compound. Related beta-homophenylalanine derivatives show solubility in aqueous solutions and organic solvents. | Water: 3.75 mg/mL (18.78 mM), DMSO: 2 mg/mL (10.01 mM), Ethanol: Insoluble[2] |
| Melting Point | Data not available | 263 °C (decomposes) |
Note: The information for this compound is based on data for related beta-homophenylalanine compounds due to the lack of specific experimental data for the requested molecule.
Biological Activity and Mechanism of Action
The primary differentiator between these two compounds lies in their biological targets and mechanisms of action.
4-Chlorophenylalanine (PCPA) is a well-documented and selective irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[2] By inhibiting TPH, PCPA leads to a significant depletion of serotonin levels in the brain and other tissues.[3] This property has made it a valuable tool in neuroscience research to investigate the role of serotonin in various physiological and pathological processes, including sleep, mood, and cognition.[4]
This compound , as a derivative of beta-homophenylalanine, belongs to a class of compounds that has shown a range of biological activities. Research on related beta-homophenylalanine derivatives suggests potential applications as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is a target in the treatment of type 2 diabetes.[5][6] Additionally, beta-phenylalanine derivatives are recognized for their potential in medicinal chemistry as they can mimic natural α-amino acids, conferring biological activities and improved stability to parent compounds.[7] However, without specific experimental data, the precise biological activity and mechanism of action of this compound remain speculative.
Experimental Data and Protocols
The availability of experimental data for these two compounds is vastly different.
4-Chlorophenylalanine (PCPA)
Numerous studies have utilized PCPA to investigate the effects of serotonin depletion.
Experimental Protocol: Serotonin Depletion in Rodents
-
Objective: To deplete brain serotonin levels for behavioral or physiological studies.
-
Compound: 4-Chloro-DL-phenylalanine (PCPA).
-
Animal Model: Rats or mice.
-
Dosage and Administration: A common regimen involves intraperitoneal (i.p.) injections of PCPA at a dose of 100-300 mg/kg for one to three consecutive days.[8] For instance, three successive daily injections of 300 mg/kg have been shown to drastically reduce brain serotonin concentration by about 90%.[8]
-
Vehicle: PCPA methyl ester is often used due to its higher solubility in saline or phosphate-buffered saline (PBS).[4]
-
Outcome Measurement: Brain serotonin levels can be quantified using techniques such as high-performance liquid chromatography (HPLC) with electrochemical detection.
This compound
As of the latest literature review, no specific in vitro or in vivo experimental data for this compound has been published in peer-reviewed journals. The available information is limited to supplier-provided basic chemical properties. Researchers interested in this compound would need to conduct foundational studies to determine its biological activity, potency, and toxicity.
Signaling Pathways
The distinct mechanisms of action of these compounds implicate them in different signaling pathways.
4-Chlorophenylalanine (PCPA) directly impacts the serotonergic signaling pathway . By inhibiting tryptophan hydroxylase, it blocks the synthesis of serotonin from tryptophan. This leads to reduced availability of serotonin for release into the synaptic cleft, thereby dampening the activation of all postsynaptic serotonin receptors (5-HTRs).
This compound , if it acts as a DPP-IV inhibitor like some of its structural relatives, would be involved in the incretin signaling pathway . DPP-IV is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP would increase, leading to enhanced insulin secretion and improved glucose homeostasis. This pathway is a key target in the management of type 2 diabetes.
Conclusion
This comparative guide highlights the significant differences between this compound and 4-Chlorophenylalanine. PCPA is a well-established research tool with a defined mechanism of action and a wealth of supporting experimental data. Its utility in studying the serotonergic system is undisputed.
In contrast, this compound is a largely uncharacterized compound. While its structural similarity to other biologically active beta-homophenylalanine derivatives suggests potential therapeutic relevance, particularly in metabolic diseases, this remains to be experimentally validated. For researchers and drug development professionals, PCPA offers a reliable method for investigating serotonin-dependent processes. This compound, on the other hand, represents an opportunity for novel discovery, requiring a comprehensive research program to elucidate its pharmacological profile. Any investigation into this compound should be approached with the understanding that its properties and effects are currently unknown and require systematic evaluation.
References
- 1. 4-Chloro-L-phenylalanine | C9H10ClNO2 | CID 736190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Gut microbiota-generated short-chain fatty acids are involved in para-chlorophenylalanine-induced cognitive disorders [frontiersin.org]
- 5. Discovery of potent and selective beta-homophenylalanine based dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of beta-homophenylalanine based pyrrolidin-2-ylmethyl amides and sulfonamides as highly potent and selective inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Incorporation of H-d-beta-hophe(4-cl)-oh.hcl: A Comparative Guide to Edman Degradation and Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise verification of peptide sequences, particularly those including synthetic amino acids like H-d-beta-hophe(4-cl)-oh.hcl, is critical for ensuring the integrity and function of novel therapeutics. This guide provides a comprehensive comparison of two primary analytical techniques for this purpose: the classic Edman degradation and the modern mass spectrometry-based approaches. We will delve into their respective methodologies, present a comparative analysis of their performance, and provide detailed experimental protocols and visual workflows.
At a Glance: Edman Degradation vs. Mass Spectrometry for Peptide Sequence Validation
| Feature | Edman Degradation | Mass Spectrometry (MS) |
| Principle | Sequential chemical degradation of N-terminal amino acids. | Measurement of mass-to-charge ratio of peptide fragments. |
| Primary Data | Stepwise identification of phenylthiohydantoin (PTH)-amino acid derivatives by HPLC. | Generation of a peptide fragmentation spectrum. |
| Confirmation of this compound | Requires synthesis of a PTH-H-d-beta-hophe(4-cl)-oh.hcl standard for HPLC comparison. Identification can be ambiguous without a standard. | Can confirm incorporation through accurate mass measurement of the peptide and its fragments. Fragmentation pattern provides sequence context. |
| Efficiency with β-Amino Acids | Generally less efficient than with α-amino acids. The altered peptide bond can hinder the cyclization and cleavage steps, leading to lower yields and potential sequence termination.[1] | Generally effective, though fragmentation patterns may differ from those of standard peptides. |
| De Novo Sequencing | Inherently a de novo sequencing method. | Can be used for de novo sequencing, but is often more powerful when combined with database searching. |
| Throughput | Low throughput, analyzing one sample at a time. | High throughput, suitable for analyzing complex mixtures and multiple samples.[2] |
| Sample Requirement | Typically requires purified peptide in picomole amounts.[1] | Can analyze complex mixtures and requires smaller sample quantities (femtomole to attomole range). |
| Instrumentation Cost | Generally lower initial cost for a dedicated sequencer. | Higher initial cost for advanced mass spectrometers. |
| Key Advantage for Unnatural Amino Acids | Provides definitive positional information if the PTH derivative is identifiable. | Provides unambiguous mass confirmation of the incorporated amino acid and its position through fragmentation analysis. |
| Key Limitation for Unnatural Amino Acids | Potential for reaction failure or ambiguous identification without a specific standard. | Fragmentation of the unnatural amino acid side chain can sometimes be complex to interpret. |
Experimental Protocols
Validating this compound Incorporation via Edman Degradation
This protocol outlines the general steps for validating the incorporation of this compound at the N-terminus of a synthetic peptide using an automated peptide sequencer.
Materials:
-
Purified peptide containing N-terminal this compound
-
Edman sequencing reagents: Phenyl isothiocyanate (PITC), trifluoroacetic acid (TFA), n-Heptane, Ethyl acetate, Acetonitrile
-
PTH-amino acid standards (including a custom-synthesized PTH-H-d-beta-hophe(4-cl)-oh.hcl standard)
-
Automated Peptide Sequencer with an on-line HPLC system
Procedure:
-
Sample Preparation: Dissolve 10-100 picomoles of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile in water). Apply the sample to the sequencer's sample disk.
-
Coupling Reaction: The peptide is treated with PITC under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative at the N-terminal amino group of this compound.
-
Cleavage Reaction: The PTC-peptide is then treated with anhydrous TFA. This cleaves the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.
-
Extraction: The ATZ-amino acid derivative is selectively extracted with an organic solvent.
-
Conversion: The extracted ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH)-H-d-beta-hophe(4-cl)-oh.hcl derivative by treatment with aqueous acid.
-
HPLC Analysis: The resulting PTH-amino acid is injected into a reverse-phase HPLC system. The retention time of the unknown peak is compared to the retention time of the pre-synthesized PTH-H-d-beta-hophe(4-cl)-oh.hcl standard.
-
Cycle Repetition: The remaining peptide undergoes the next cycle of degradation to identify the subsequent amino acid in the sequence.
Expected Outcome: Successful incorporation is confirmed if a peak is observed in the first cycle of the Edman degradation with a retention time matching that of the PTH-H-d-beta-hophe(4-cl)-oh.hcl standard. The yield of this peak relative to the following amino acid will provide an estimate of the incorporation efficiency.
Alternative Validation by Mass Spectrometry
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.
Procedure:
-
Sample Preparation: The peptide sample is dissolved in a suitable solvent for ESI-MS or co-crystallized with a matrix for MALDI-MS.
-
Intact Mass Analysis (MS1): The mass-to-charge ratio (m/z) of the intact peptide is measured. The observed mass should correspond to the theoretical mass calculated for the peptide containing this compound.
-
Tandem Mass Spectrometry (MS/MS): The peptide ion of interest is isolated and fragmented by collision-induced dissociation (CID) or other fragmentation methods.
-
Data Analysis: The resulting fragmentation spectrum is analyzed. The masses of the fragment ions (typically b- and y-ions) are used to reconstruct the peptide sequence. The mass difference between adjacent fragment ions should correspond to the mass of the amino acid residues, including the this compound.
Expected Outcome: The intact mass measurement provides strong evidence for the incorporation of the unnatural amino acid. The MS/MS data will confirm its position within the peptide sequence.
Visualizing the Processes
Caption: Experimental workflow of Edman degradation for N-terminal amino acid identification.
Signaling Pathway Context: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)
Peptides incorporating beta-homophenylalanine derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.[3][4][5] DPP-4 inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibiting DPP-4 prolongs the action of GLP-1, leading to improved glycemic control.
Caption: Simplified signaling pathway of DPP-4 inhibition by a peptide analog.
Conclusion
Both Edman degradation and mass spectrometry are powerful tools for the validation of peptide synthesis, each with its distinct advantages and limitations. For the specific task of confirming the incorporation of an unnatural amino acid like this compound, mass spectrometry generally offers a more direct and unambiguous confirmation of mass and position. However, Edman degradation, when a proper PTH standard is available, can provide definitive sequential proof. The choice of method will ultimately depend on the specific experimental needs, available instrumentation, and the level of certainty required for the validation. For comprehensive characterization, a combinatorial approach utilizing both techniques is often the most rigorous strategy.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An expanded role for Dipeptidyl peptidase 4 (DPP4) in cell regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway [bmbreports.org]
A Comparative Guide to the Efficacy of H-d-beta-hophe(4-cl)-oh.hcl in Cellular vs. Cell-Free Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of H-d-beta-hophe(4-cl)-oh.hcl, a β-homophenylalanine derivative with potential as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, in cellular versus cell-free assay systems. Understanding the performance of a compound in both isolated enzymatic assays and more physiologically relevant cellular models is crucial for predicting its therapeutic potential.
Introduction to this compound and DPP-4 Inhibition
This compound, chemically known as (R)-3-Amino-3-(4-chlorophenyl)propanoic acid hydrochloride, belongs to the class of β-homophenylalanine derivatives. This structural class has garnered significant interest for its potential to inhibit Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action forms the basis for the use of DPP-4 inhibitors in the treatment of type 2 diabetes.
The evaluation of potential DPP-4 inhibitors typically involves a tiered approach, starting with cell-free enzymatic assays to determine direct inhibitory activity, followed by cell-based assays to assess efficacy in a more complex biological environment that includes factors like cell permeability and off-target effects.
Data Presentation: Comparative Efficacy of DPP-4 Inhibitors
The following tables summarize the reported efficacy of the well-established DPP-4 inhibitor, Sitagliptin, and other fused β-homophenylalanine derivatives in both cell-free and cellular assays. These values provide a reference for the expected potency of compounds in this class.
Table 1: Cell-Free DPP-4 Inhibition Data
| Compound | Target | Assay Type | IC50 (nM) | Reference Compound |
| This compound | DPP-4 | Fluorescence-based | Data not available | Sitagliptin |
| Sitagliptin | DPP-4 | Fluorescence-based | ~18 | - |
| Fused β-homophenylalanine derivative 1 | DPP-4 | Fluorescence-based | 4.9 | Sitagliptin |
| Fused β-homophenylalanine derivative 2 | DPP-4 | Fluorescence-based | 10.8 | Sitagliptin |
Table 2: Cellular DPP-4 Inhibition Data
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference Compound |
| This compound | Caco-2 / HepG2 | Fluorescence-based | Data not available | Sitagliptin |
| Sitagliptin | Caco-2 | Fluorescence-based | ~35 | - |
Experimental Protocols
Cell-Free DPP-4 Inhibition Assay
This protocol describes a typical fluorometric assay to determine the in vitro inhibitory activity of a compound against purified DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.5)
-
Test compound (this compound) and reference inhibitor (Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
In a 96-well plate, add 20 µL of the diluted compounds or vehicle (for control) to respective wells.
-
Add 20 µL of human recombinant DPP-4 enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular DPP-4 Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of a compound on DPP-4 expressed on the surface of a relevant human cell line, such as the intestinal Caco-2 or liver HepG2 cells.
Materials:
-
Caco-2 or HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
Test compound (this compound) and reference inhibitor (Sitagliptin)
-
96-well clear-bottom black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Seed Caco-2 or HepG2 cells in a 96-well plate and culture until they reach approximately 90% confluency.
-
Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.
-
Wash the cells twice with the assay buffer.
-
Add 100 µL of the diluted compounds or vehicle to the respective wells and incubate at 37°C for 30 minutes.
-
Add 10 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately measure the fluorescence intensity at 2-minute intervals for 60 minutes at 37°C.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
A Guide to Assessing Cross-Reactivity of Antibodies for Peptides Containing H-d-beta-hophe(4-cl)-oh.hcl
For Researchers, Scientists, and Drug Development Professionals
The generation of antibodies against small molecules or peptides containing unnatural amino acids, such as H-d-beta-hophe(4-cl)-oh.hcl, presents unique challenges. These molecules, termed haptens, are typically not immunogenic on their own and require conjugation to a larger carrier protein to elicit a robust immune response. The resulting antibodies must then be carefully characterized for their specificity and potential cross-reactivity against related structures.
Experimental Workflow for Antibody Production and Characterization
The overall process involves several key stages, from antigen preparation to antibody validation. The following workflow outlines the critical steps:
Caption: A general workflow for the generation and characterization of antibodies against a synthetic peptide.
Detailed Experimental Protocols
Success in generating and validating specific antibodies hinges on meticulous experimental design and execution. Below are detailed protocols for the key stages of this process.
Antigen Preparation: Peptide Synthesis and Carrier Conjugation
Since peptides containing non-natural amino acids are small molecules, they need to be conjugated to a larger carrier protein to become immunogenic.[1]
-
Peptide Synthesis:
-
Synthesize the peptide of interest incorporating this compound at the desired position.
-
Include a terminal cysteine or lysine residue to facilitate conjugation to the carrier protein.
-
Purify the peptide to >95% purity using High-Performance Liquid Chromatography (HPLC).
-
Confirm the identity of the peptide via Mass Spectrometry.
-
-
Carrier Protein Conjugation:
-
Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) for screening assays.[1]
-
Using a Maleimide Linker (for C-terminal Cysteine):
-
Dissolve the carrier protein (e.g., KLH) in conjugation buffer (e.g., 0.1 M phosphate buffer, pH 7.2).
-
Activate the carrier protein with a crosslinker such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
-
Remove excess crosslinker by dialysis or gel filtration.
-
Dissolve the synthesized peptide in conjugation buffer.
-
Mix the activated carrier protein and the peptide and allow them to react for several hours at room temperature or overnight at 4°C.
-
Stop the reaction by adding a small molecule thiol (e.g., cysteine or 2-mercaptoethanol).
-
Dialyze the conjugate against PBS to remove unreacted peptide and other small molecules.
-
-
Using an EDC/NHS Linker (for terminal Lysine):
-
Dissolve the peptide and carrier protein in activation buffer (e.g., 0.1 M MES, pH 4.7).
-
Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Allow the reaction to proceed for a few hours at room temperature.
-
Purify the conjugate by dialysis against PBS.
-
-
Antibody Production and Purification
Both polyclonal and monoclonal antibodies can be generated. Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes, while monoclonal antibodies are a homogeneous population that recognizes a single epitope.
-
Immunization:
-
Emulsify the peptide-carrier conjugate with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Immunize animals (e.g., rabbits for polyclonal, mice for monoclonal) with the emulsion at multiple subcutaneous sites.
-
Boost the immunizations every 2-4 weeks.
-
Collect test bleeds to monitor the antibody titer.
-
-
Antibody Purification:
-
Polyclonal Antibodies: Purify the IgG fraction from the antiserum using Protein A or Protein G affinity chromatography. For higher specificity, perform antigen-specific affinity purification using the synthesized peptide immobilized on a column.
-
Monoclonal Antibodies: This involves fusing spleen cells from the immunized mice with myeloma cells to create hybridomas. Screen the hybridomas for the production of the desired antibody.
-
Antibody Titer and Specificity Determination
A crucial step is to determine the concentration and specificity of the generated antibodies.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Titer Determination:
-
Coat a 96-well microtiter plate with the peptide-BSA conjugate (or the free peptide) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.[2]
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).[2]
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[2]
-
Wash the plate as in step 2.
-
Add serial dilutions of the antiserum or purified antibody to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate as in step 2.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the primary antibody's host species. Incubate for 1 hour at room temperature.
-
Wash the plate as in step 2.
-
Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength using a microplate reader. The titer is the highest dilution that gives a positive signal.
-
Cross-Reactivity Assessment: A Comparative Approach
To assess the cross-reactivity, a competitive ELISA is the most suitable method.[3][4][5] This assay measures the ability of related compounds to compete with the target peptide for binding to the antibody.
Table 1: Potential Cross-Reactants for Antibodies Against Peptides with this compound
| Potential Cross-Reactant | Rationale for Testing |
| Peptide with D-beta-homophenylalanine | To assess the contribution of the chloro- group to the epitope. |
| Peptide with 4-chloro-phenylalanine | To determine the importance of the beta-homo structure. |
| Peptide with L-beta-hophe(4-cl)-oh | To evaluate stereospecificity. |
| Unrelated peptide with a similar charge distribution | To check for non-specific binding. |
| Carrier protein (e.g., KLH, BSA) | To ensure the antibody is specific to the peptide and not the carrier. |
-
Competitive ELISA Protocol:
-
Coat a 96-well plate with a suboptimal concentration of the peptide-BSA conjugate (determined by a preliminary titration experiment).
-
Block the plate as described in the standard ELISA protocol.
-
In a separate plate or tubes, pre-incubate a constant, limiting concentration of the primary antibody with varying concentrations of the target peptide (as a positive control) and the potential cross-reactants.
-
Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
Proceed with the washing and detection steps as in the standard ELISA protocol.
-
Data Interpretation: A decrease in the signal in the presence of a competitor indicates that it is binding to the antibody and thus cross-reacting. The degree of cross-reactivity can be quantified by comparing the IC50 values (the concentration of the competitor that causes 50% inhibition of the signal).
Table 2: Example Data from a Competitive ELISA
| Competitor | IC50 (nM) | % Cross-Reactivity * |
| Target Peptide | 10 | 100% |
| Peptide with D-beta-homophenylalanine | 500 | 2% |
| Peptide with 4-chloro-phenylalanine | >10,000 | <0.1% |
| Unrelated Peptide | >10,000 | <0.1% |
*Calculated as (IC50 of Target Peptide / IC50 of Competitor) x 100
Caption: Workflow of a competitive ELISA for cross-reactivity analysis.
This guide provides a foundational approach for researchers venturing into the development and characterization of antibodies for novel peptide targets. The successful generation of highly specific antibodies will depend on careful antigen design, appropriate immunization strategies, and rigorous validation through immunoassays.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 3. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 5. bluegreentest.com.au [bluegreentest.com.au]
Safety Operating Guide
Safe Disposal of H-d-beta-hophe(4-cl)-oh.hcl: A Step-by-Step Guide
Proper disposal of H-d-beta-hophe(4-cl)-oh.hcl, a phenylalanine derivative, is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations. Adherence to local, state, and federal guidelines is paramount, and this document should be used in conjunction with your institution's specific safety protocols.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure.
Recommended PPE:
-
Gloves: Handle with appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields conforming to EN166.[1]
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: While not generally required under normal handling conditions with adequate ventilation, a dust respirator should be used if dust formation is unavoidable.[1][2]
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] Avoid generating dust and aerosols.[1]
Disposal Procedures for Unused or Waste this compound
The primary method for the disposal of this compound is to transfer it to an approved waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Containerization: Place the waste this compound into a clearly labeled, sealed, and suitable container. Ensure the container is compatible with the chemical.
-
Labeling: The label should clearly state "Waste this compound" and include any relevant hazard symbols.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[2] Keep the container tightly closed and in a dry, well-ventilated place.[1]
-
Waste Collection: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Small Spills:
-
Evacuate and Ventilate: If necessary, evacuate the immediate area and ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, sweep up the spilled solid material.[1]
-
Collection: Place the swept-up material into a suitable container for disposal.[1]
-
Decontamination: Clean the spill area with soap and water.[1]
For Large Spills:
-
Evacuate: Evacuate the area immediately.
-
Contact EHS: Contact your institution's environmental health and safety department for assistance.
-
Prevent Spread: If it is safe to do so, prevent the spill from spreading or entering drains.
Summary of Safety and Disposal Information
| Parameter | Guideline | Source |
| Personal Protective Equipment | Gloves, Safety Glasses with side-shields | [1] |
| Handling | Use in a well-ventilated area, avoid dust formation | [1] |
| Storage | Keep container tightly closed in a dry, well-ventilated place | [1] |
| Disposal of Unused Product | Dispose of contents/container to an approved waste disposal plant | |
| Small Spill Cleanup | Sweep up and place in a suitable container for disposal | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling H-D-beta-hophe(4-cl)-oh.hcl
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and logistical plans for the use and disposal of H-D-beta-hophe(4-cl)-oh.hcl, a chlorinated beta-homophenylalanine hydrochloride salt.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. While this compound has no known OSHA hazards, adherence to standard laboratory safety practices is crucial. The following table summarizes the required and recommended PPE for handling this compound in its solid, lyophilized form and when reconstituted in solution.
| Equipment | Specification | Requirement Level | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Mandatory | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields conforming to EN166 | Mandatory | To protect eyes from dust particles and splashes.[1] |
| Respiratory Protection | Not generally required | Recommended | A dust respirator should be used when handling larger quantities or if dust formation is likely. Use in a well-ventilated area is recommended.[1][2] |
| Lab Coat | Standard laboratory coat | Mandatory | To protect skin and clothing from contamination. |
Health Hazard Information
Understanding the potential health effects is critical for safe handling. Although extensive toxicity data is not available, the following summarizes known potential effects:
| Exposure Route | Potential Health Effects |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[1] |
| Skin Contact | May cause skin irritation upon prolonged or repeated contact. |
| Eye Contact | May cause eye irritation. |
| Ingestion | May be harmful if swallowed. |
Handling and Storage Protocols
Proper handling and storage are vital to maintain the integrity and stability of this compound, which is a peptide derivative and can be sensitive to environmental conditions.
Storage of Lyophilized Powder:
-
Temperature: For long-term storage, maintain at -20°C to -80°C.[3][4] Short-term storage at 4°C is acceptable for days to weeks.
-
Environment: Store in a tightly sealed, desiccated container to protect from moisture, as peptides are often hygroscopic.[2][3][5] Protect from light.[3]
-
Handling: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption.[2][5]
Reconstitution and Solution Storage:
-
Solubilization: Use sterile, low-pH buffers (pH 4-6) or solvents for reconstitution to minimize degradation.[3] If solubility is an issue, sonication may be helpful.[2]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles, which can degrade the peptide. Aliquot the reconstituted solution into single-use volumes.[3]
-
Solution Storage: Store reconstituted peptides at -20°C or lower.[3] For short-term use (a few days), refrigeration at 4°C may be acceptable depending on stability.[3]
Spill and Disposal Procedures
In the event of a spill or for routine disposal, the following procedures should be followed:
| Procedure | Guidance |
| Small Spill (Solid) | Sweep up the material, avoiding dust formation, and place it in a suitable, labeled container for disposal according to local regulations.[1] |
| Large Spill (Solid) | Evacuate the area. Use personal protective equipment, including a dust respirator.[1] Sweep up the material and place it in a sealed container for disposal. |
| Disposal | Dispose of waste material at an approved waste disposal plant, following all local, state, and federal regulations. |
Experimental Workflow for Safe Handling
To visualize the procedural steps for safely handling this compound from receipt to disposal, the following workflow diagram is provided.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
